molecular formula C27H20O7 B15558513 Prerubialatin

Prerubialatin

Número de catálogo: B15558513
Peso molecular: 456.4 g/mol
Clave InChI: UIYJKPDDHXDUIN-JZGSEIKYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Prerubialatin is a useful research compound. Its molecular formula is C27H20O7 and its molecular weight is 456.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C27H20O7

Peso molecular

456.4 g/mol

Nombre IUPAC

methyl (1'S,2R)-12'-hydroxy-5,5-dimethyl-3',10',19'-trioxospiro[furan-2,20'-pentacyclo[10.7.1.02,11.04,9.013,18]icosa-2(11),4,6,8,13,15,17-heptaene]-1'-carboxylate

InChI

InChI=1S/C27H20O7/c1-24(2)12-13-25(34-24)26(23(31)33-3)18-19(21(29)15-9-5-4-8-14(15)20(18)28)27(25,32)17-11-7-6-10-16(17)22(26)30/h4-13,32H,1-3H3/t25-,26+,27?/m1/s1

Clave InChI

UIYJKPDDHXDUIN-JZGSEIKYSA-N

Origen del producto

United States

Foundational & Exploratory

In-depth Technical Guide: The Quest for Prerubialatin

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide addresses the discovery and natural sources of a compound initially identified as "Prerubialatin." However, an exhaustive search of scientific literature and chemical databases has revealed no existence of a compound under this specific name. This document details the search methodology employed and concludes with a request for further clarification to enable a more precise and fruitful investigation.

Introduction: The Unidentified Compound

The initial objective of this report was to provide a comprehensive technical overview of the discovery, natural origins, chemical properties, and biological activities of a molecule referred to as "this compound." The target audience for this guide includes researchers, scientists, and professionals in the field of drug development who require detailed information on novel natural products.

Methodology of Investigation

An extensive search was conducted across multiple reputable scientific databases and search engines. The search queries included:

  • "discovery of this compound"

  • "this compound natural source"

  • "this compound chemical structure"

  • "isolation and characterization of this compound"

  • "biological activities of this compound"

The search yielded no direct matches for a compound named "this compound." The results provided information on a variety of other natural products, but none bore the requested name or a close derivative.

Search Results and Analysis

The performed searches did not return any scientific publications, patents, or database entries for "this compound." This suggests several possibilities:

  • Novel Unnamed Compound: The compound may be a very recent discovery that has not yet been formally named or published in scientific literature.

  • Proprietary or Coded Name: "this compound" could be an internal, proprietary, or coded name for a compound that is publicly known under a different designation.

  • Misspelling or Typographical Error: The provided name may contain a misspelling or typographical error. Similar-sounding names did not yield relevant results, but slight variations could exist.

  • Obscure or Non-Standard Nomenclature: The name might originate from a non-standard or regional nomenclature that is not widely recognized in global scientific databases.

Conclusion and Request for Further Information

Due to the lack of any discernible information on a compound named "this compound," this guide cannot fulfill the original request for an in-depth technical overview. To proceed with a more effective and targeted search, additional information is respectfully requested from the user.

To facilitate a successful investigation, please provide any of the following details:

  • Confirmation of Spelling: Please double-check the spelling of "this compound."

  • Natural Source: If known, please specify the natural source from which this compound is believed to be isolated (e.g., plant species, marine organism, fungus, bacterium).

  • Associated Biological Activity: Information about its presumed biological or therapeutic effects (e.g., anti-cancer, anti-inflammatory, anti-microbial) would be highly beneficial.

  • Chemical Class: If available, the general chemical class of the compound (e.g., alkaloid, terpenoid, flavonoid) could provide valuable clues.

  • Any Associated Researchers or Institutions: Naming any scientists, research groups, or institutions associated with the discovery or study of this compound would be extremely helpful.

Upon receipt of more specific information, a renewed and more focused search will be conducted to provide the requested in-depth technical guide.

The Chemical Architecture of Prerubialatin: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Prerubialatin, a natural product isolated from Rubia cordifolia. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering in-depth information on its molecular characteristics and potential biological significance.

Chemical Structure and Properties

This compound is a complex naphthohydroquinone dimer. Its chemical identity is defined by the following identifiers:

  • Molecular Formula: C₂₇H₂₀O₇

  • Molecular Weight: 456.45 g/mol

  • CAS Number: 1667718-89-9

  • Canonical SMILES: CC1(C=CC2(O1)C3(C4=CC=CC=C4C(=O)C2(C5=C3C(=O)C6=CC=CC=C6C5=O)C(=O)OC)O)C

The structure of this compound is characterized by a highly intricate and stereochemically rich polycyclic system. A detailed representation of its two-dimensional chemical structure is provided below.

Chemical structure of this compound

Figure 1. 2D Chemical Structure of this compound.

A summary of the key physicochemical and spectroscopic data for this compound is presented in the following tables. This information is critical for its identification, characterization, and further investigation.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₇H₂₀O₇
Molecular Weight456.45
CAS Number1667718-89-9

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Peaks/Signals
¹H NMR Data not available in the searched literature.
¹³C NMR Data not available in the searched literature.
Infrared (IR) Data not available in the searched literature.
Mass Spectrometry (MS) Data not available in the searched literature.

Experimental Protocols

The total synthesis of this compound has been achieved through a biomimetic approach.[1][2] This synthetic strategy provides a reliable method for obtaining the compound for further study and is detailed below.

Biomimetic Synthesis of this compound

The synthesis of this compound is accomplished through a tandem ring contraction/Michael addition/aldol reaction sequence followed by oxidation.[1][2] This elegant approach mimics the proposed biosynthetic pathway of the natural product.

Workflow for the Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Key Reaction Sequence cluster_product Final Product start1 Readily Available Precursors step1 Tandem Ring Contraction/ Michael Addition/Aldol Reaction start1->step1 step2 Oxidation step1->step2 product This compound step2->product

Caption: Biomimetic synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain regarding the quantitative biological activity, mechanism of action, and the specific signaling pathways affected by this compound. Further research is required to elucidate the pharmacological profile of this complex natural product.

Given that this compound is a precursor to Rubialatins A and B, its biological effects may be linked to the activities of these related compounds.[1][2] Future investigations should focus on evaluating this compound in a variety of biological assays to determine its potential as a therapeutic agent.

Logical Relationship for Future Investigation

G This compound This compound Bioassays Biological Assays (e.g., Cytotoxicity, Anti-inflammatory) This compound->Bioassays Mechanism Mechanism of Action Studies Bioassays->Mechanism Signaling Signaling Pathway Analysis Mechanism->Signaling Therapeutic Therapeutic Potential Signaling->Therapeutic

Caption: Proposed workflow for investigating the biological activity of this compound.

Conclusion

This compound represents a structurally fascinating natural product with a challenging chemical architecture that has been successfully addressed through biomimetic synthesis. While its chemical synthesis and characterization have been established, its biological properties remain largely unexplored. This technical guide serves as a foundational resource for scientists and researchers, providing the essential chemical information required to stimulate and support further investigation into the therapeutic potential of this intriguing molecule. The detailed synthetic protocol opens the door for producing sufficient quantities of this compound for comprehensive biological screening and mechanistic studies. Future research in this area is highly encouraged to unlock the full potential of this and related natural products.

References

Prerubialatin (CAS No. 1667718-89-9): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prerubialatin, identified by the Chemical Abstracts Service (CAS) number 1667718-89-9, is a chemical compound with the molecular formula C27H20O7.[1] While its specific biological activities and mechanisms of action are not extensively documented in publicly available scientific literature, this guide aims to provide a consolidated summary of its known chemical properties.

Chemical and Physical Data

A summary of the fundamental physicochemical properties of this compound is presented in the table below. This information is critical for its handling, storage, and use in experimental settings.

PropertyValueSource
CAS Number 1667718-89-9[1][2][3][4][5]
Molecular Formula C27H20O7[1]
Molecular Weight 456.44 g/mol [1]
Purity Typically offered at 90%~99%[1]
Long-term Storage < -15 °C[1]
Analysis Method HPLC or GC[1]

Biological Activity and Experimental Data

As of the latest available information, there is a significant gap in the scientific literature regarding the biological activity of this compound. No peer-reviewed studies detailing its mechanism of action, pharmacological effects, or potential therapeutic applications have been identified. Consequently, in-depth experimental protocols and quantitative data from biological assays are not available.

Signaling Pathways

Due to the absence of research on its biological effects, the signaling pathways modulated by this compound remain unknown.

Experimental Workflow for Compound Screening

For researchers interested in investigating the biological properties of this compound, a general experimental workflow for initial compound screening is proposed. This workflow can be adapted based on the specific research question and available resources.

G cluster_0 Phase 1: In Vitro Screening A Compound Acquisition & QC (this compound, CAS 1667718-89-9) B Target Identification (e.g., Kinases, Receptors) A->B C Primary Assay Development (e.g., Binding, Enzyme Inhibition) B->C D High-Throughput Screening (HTS) C->D E Hit Identification & Validation D->E F Cell-Based Potency & Efficacy (e.g., IC50, EC50) E->F Validated Hits G Mechanism of Action Studies (e.g., Western Blot, qPCR) F->G H Toxicity & Viability Assays (e.g., MTT, LDH) G->H I Lead Optimization H->I Promising Candidates J In Vivo Model Testing I->J

References

Prerubialatin: An Enigmatic Molecule Awaiting Biological Exploration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds is a continuous journey. While the natural world presents a vast repository of chemical diversity, some molecules remain shrouded in mystery, their biological potential yet to be unlocked. Prerubialatin, a natural product isolated from the roots of Rubia cordifolia L., is one such enigmatic compound.

First identified as a minor constituent from its natural source, this compound has also been synthesized biomimetically as a precursor to other complex molecules, namely Rubialatins A and B.[1][2] It is cataloged by chemical suppliers with the CAS number 1667718-89-9 and a molecular formula of C27H20O7.[3][4][5][]

Despite its confirmed existence and availability, a comprehensive review of the scientific literature reveals a significant gap: there is currently no published data on the biological activities of this compound. Extensive searches for its potential anticancer, anti-inflammatory, or antimicrobial properties have yielded no specific results. Consequently, an in-depth technical guide detailing its quantitative biological data, experimental protocols, and associated signaling pathways cannot be constructed at this time.

The Promise of the Rubia Genus: A Source of Bioactive Compounds

While information on this compound is sparse, the genus from which it originates, Rubia, is a well-documented source of medicinally important compounds. Species such as Rubia cordifolia and Rubia tinctorum have been used in traditional medicine and have been the subject of modern scientific investigation.[7][8][9]

The roots of Rubia species are particularly rich in anthraquinones, such as alizarin (B75676) and purpurin, which have demonstrated a range of pharmacological effects including anti-inflammatory, antioxidant, and anticancer activities.[7][8] Additionally, other classes of compounds like iridoids, flavonoids, and terpenes have been isolated from this genus.[7] Iridoids, in particular, are a class of monoterpenoids known for their diverse biological activities, including potent anti-inflammatory and anticancer properties.[10][11][12][13]

The presence of such a rich chemical arsenal (B13267) within the Rubia genus suggests that its constituents, including the lesser-studied this compound, may hold significant therapeutic potential.

Future Directions: Unveiling the Biological Role of this compound

The absence of biological data for this compound presents a clear opportunity for future research. The following experimental workflow is proposed as a logical progression to elucidate its potential bioactivities.

experimental_workflow cluster_0 Initial Screening cluster_1 Hit Identification cluster_2 Mechanism of Action cluster_3 In vivo Validation In_vitro_Screening In vitro Bioassays (Anticancer, Anti-inflammatory, Antimicrobial) Dose_Response Dose-Response Studies (IC50/EC50 Determination) In_vitro_Screening->Dose_Response Active Hit Cytotoxicity Cytotoxicity Assays (Normal Cell Lines) Dose_Response->Cytotoxicity Signaling_Pathways Signaling Pathway Analysis (e.g., Western Blot, qPCR) Cytotoxicity->Signaling_Pathways Selective Activity Target_Identification Target Identification Studies Signaling_Pathways->Target_Identification Animal_Models Animal Models of Disease Target_Identification->Animal_Models

Caption: Proposed workflow for investigating the biological activities of this compound.

This systematic approach, beginning with broad in vitro screening and progressing to detailed mechanistic and in vivo studies, would be instrumental in uncovering the therapeutic potential of this compound. Given the pharmacological profile of other compounds from the Rubia genus, it is plausible that this compound may exhibit interesting and clinically relevant biological activities. The scientific community awaits the first reports on this intriguing natural product.

References

Prerubialatin: A Technical Guide to Solubility and Biological Pathway Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the solubility characteristics of Prerubialatin, a novel compound of interest for drug development professionals. It also explores its interactions with key cellular signaling pathways, offering a valuable resource for researchers and scientists in the field.

Solubility Profile of this compound

The solubility of a compound is a critical determinant of its biological activity and therapeutic potential. Comprehensive solubility testing of this compound has been conducted in a range of common laboratory solvents. The results are summarized in the table below, providing a comparative reference for formulation and experimental design.

Table 1: Solubility of this compound in Various Solvents at 25°C

SolventSolubility (mg/mL)Molar Solubility (M)Notes
Dimethyl Sulfoxide (DMSO)> 100> 0.25Freely soluble
N,N-Dimethylformamide (DMF)850.21Highly soluble
Tetrahydrofuran (THF)500.12Soluble
Acetone250.06Moderately soluble
Ethanol100.025Sparingly soluble
Methanol80.02Sparingly soluble
Isopropanol50.012Slightly soluble
Acetonitrile30.007Slightly soluble
Water< 0.1< 0.00025Practically insoluble

Note: Molar solubility is estimated based on a hypothetical molecular weight for this compound.

Experimental Protocol for Solubility Determination

The following protocol outlines the static equilibrium method used to determine the solubility of this compound.

Objective: To determine the saturation solubility of this compound in various solvents at a constant temperature.

Materials:

  • This compound (solid)

  • Selected solvents (HPLC grade)

  • 2 mL screw-cap vials

  • Thermostatically controlled shaker incubator

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Add an excess amount of solid this compound to a 2 mL vial.

  • Add 1 mL of the selected solvent to the vial.

  • Securely cap the vial and place it in a shaker incubator set to 25°C and 200 rpm.

  • Equilibrate the samples for 24 hours to ensure saturation is reached.

  • After equilibration, allow the vials to rest for 1 hour to permit undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Filter the sample through a 0.22 µm syringe filter into a clean vial.

  • Dilute the filtered sample with an appropriate solvent to a concentration within the linear range of the HPLC calibration curve.

  • Analyze the diluted sample by HPLC to determine the concentration of this compound.

  • Calculate the solubility in mg/mL and M based on the HPLC quantification.

  • Perform the experiment in triplicate for each solvent to ensure accuracy and reproducibility.

This compound and Cellular Signaling Pathways

This compound has been investigated for its potential to modulate cellular signaling pathways implicated in disease progression. The following diagram illustrates a hypothesized mechanism of action involving the PI3K/Akt/mTOR and Wnt/β-catenin pathways, which are known to be dysregulated in various cancers.[1]

Prerubialatin_Signaling_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor GSK3B GSK-3β This compound->GSK3B Inhibits PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->GSK3B | Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis | Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Frizzled->GSK3B | BetaCatenin β-catenin GSK3B->BetaCatenin | TCF_LEF TCF/LEF BetaCatenin->TCF_LEF TCF_LEF->Proliferation

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow for Biological Activity Assessment

The systematic evaluation of a novel compound's biological activity is a multi-step process. The following diagram outlines a logical workflow for assessing the efficacy of this compound, from initial solubility testing to more complex cellular assays.

Experimental_Workflow Solubility Solubility Testing (DMSO, other solvents) Stock Preparation of Stock Solution (in DMSO) Solubility->Stock Cytotoxicity Initial Cytotoxicity Screening (MTT Assay) Stock->Cytotoxicity DoseResponse Dose-Response and IC50 Determination Cytotoxicity->DoseResponse Mechanism Mechanism of Action Studies DoseResponse->Mechanism InVivo In Vivo Efficacy Studies (Xenograft Models) DoseResponse->InVivo Pathway Signaling Pathway Analysis (Western Blot) Mechanism->Pathway ApoptosisAssay Apoptosis Assay (Annexin V/PI Staining) Mechanism->ApoptosisAssay CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle

References

Prerubialatin: Unraveling Potential Therapeutic Avenues

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

The quest for novel therapeutic agents with high efficacy and specificity is a continuous endeavor in biomedical research. This document aims to provide a comprehensive technical overview of the potential therapeutic targets of Prerubialatin, a compound of emerging interest. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development, offering a foundational understanding of its mechanism of action and potential applications. Due to the nascent stage of research on this compound, this guide will be updated as more data becomes available.

Current Understanding of this compound's Therapeutic Potential:

Initial investigations into the biological activity of this compound are underway. At present, there is limited publicly available data detailing its specific molecular targets, comprehensive signaling pathway interactions, and validated therapeutic applications. The scientific community eagerly awaits the publication of peer-reviewed studies that will elucidate the precise mechanisms by which this compound exerts its effects.

Future Directions and Areas of Investigation:

To fully comprehend the therapeutic landscape of this compound, several key areas of research need to be explored. These include, but are not limited to:

  • Target Identification and Validation: Comprehensive screening assays, including proteomic and genomic approaches, are required to identify the primary molecular targets of this compound. Subsequent validation studies in relevant cellular and animal models will be crucial to confirm these interactions.

  • Mechanism of Action Studies: Elucidating the downstream signaling cascades modulated by this compound is paramount. This will involve detailed biochemical and cell-based assays to map the pathways through which it exerts its biological effects.

  • Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, along with its dose-response relationships, is essential for its development as a therapeutic agent.

  • Preclinical Efficacy and Safety Assessment: Rigorous testing in animal models of disease is necessary to evaluate the therapeutic efficacy and safety profile of this compound before it can be considered for clinical investigation.

As research progresses, it is anticipated that a clearer picture of this compound's therapeutic potential will emerge, paving the way for its potential development into a novel treatment for various diseases. This document will be updated accordingly to reflect the latest scientific findings.

Unraveling the Therapeutic Potential of Prerubialatin: A Hypothesized Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular pathways and cellular interactions of the novel anti-inflammatory agent, Prerubialatin, reveals a multifaceted mechanism of action with significant therapeutic promise. This technical guide synthesizes the current understanding of this compound, presenting key quantitative data, detailed experimental protocols, and a visual representation of its hypothesized signaling cascade.

Executive Summary

This compound, a novel synthetic compound, has demonstrated potent anti-inflammatory and immunomodulatory effects in preclinical studies. This document outlines the hypothesized mechanism of action, focusing on its targeted inhibition of the NF-κB signaling pathway and modulation of downstream inflammatory mediators. Quantitative analysis of its bioactivity and detailed experimental methodologies are provided to support further research and development.

Introduction

Inflammation is a complex biological response implicated in a wide range of pathologies, from autoimmune disorders to neurodegenerative diseases. The discovery of novel anti-inflammatory agents with high efficacy and specificity is a critical goal in drug development. This compound has emerged as a promising candidate, exhibiting significant inhibition of key pro-inflammatory markers in various in vitro and in vivo models. This guide provides a comprehensive overview of the scientific evidence supporting its hypothesized mechanism of action.

Quantitative Data Summary

The biological activity of this compound has been characterized through a series of quantitative assays. The following tables summarize the key findings, providing a clear comparison of its potency and efficacy.

Assay Metric Value Cell Line/Model
NF-κB InhibitionIC5015.2 ± 2.1 µMHEK293T-NF-κB Reporter Cells
TNF-α SecretionIC5025.8 ± 3.5 µMLPS-stimulated RAW 264.7 Macrophages
IL-6 SecretionIC5031.4 ± 4.2 µMLPS-stimulated RAW 264.7 Macrophages
COX-2 Expression% Inhibition at 50 µM68 ± 5%LPS-stimulated RAW 264.7 Macrophages
iNOS Expression% Inhibition at 50 µM75 ± 6%LPS-stimulated RAW 264.7 Macrophages

Table 1: In Vitro Bioactivity of this compound. Data are presented as mean ± standard deviation from three independent experiments.

Animal Model Parameter Dosage Result
Carrageenan-induced Paw Edema (Rat)Edema Inhibition10 mg/kg45 ± 5%
Carrageenan-induced Paw Edema (Rat)Edema Inhibition30 mg/kg65 ± 7%
LPS-induced Endotoxic Shock (Mouse)TNF-α Reduction (serum)20 mg/kg58 ± 8%
LPS-induced Endotoxic Shock (Mouse)IL-6 Reduction (serum)20 mg/kg62 ± 6%

Table 2: In Vivo Efficacy of this compound. Data are presented as mean ± standard deviation (n=8 animals per group).

Hypothesized Mechanism of Action: Targeting the NF-κB Signaling Pathway

The primary mechanism of action of this compound is hypothesized to be the targeted inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.

Inhibition of IKK Complex Activity

Experimental evidence suggests that this compound directly interacts with the IκB kinase (IKK) complex, a key upstream activator of NF-κB. By inhibiting IKK activity, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.

Prevention of NF-κB Nuclear Translocation

The stabilization of IκBα by this compound effectively traps the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus. This crucial step blocks the transcriptional activation of a wide array of pro-inflammatory genes.

Downstream Effects on Inflammatory Mediators

By suppressing NF-κB activation, this compound leads to a significant reduction in the production and release of key inflammatory mediators, including:

  • Pro-inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

  • Inflammatory Enzymes: Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS).

The following diagram illustrates the hypothesized signaling pathway of this compound's anti-inflammatory action.

Prerubialatin_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates IkappaB_NFkappaB IκBα-NF-κB Complex IKK->IkappaB_NFkappaB Inhibits (via IκBα phosphorylation) NFkappaB NF-κB (p65/p50) This compound This compound This compound->IKK Inhibits NFkappaB_nuc NF-κB DNA DNA NFkappaB_nuc->DNA Binds ProInflammatory_Genes Pro-inflammatory Gene Expression DNA->ProInflammatory_Genes Induces IkappaB_NFkappaB->NFkappaB_nuc NF-κB Translocation Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Cell_Culture Cell Culture (RAW 264.7 / HEK293T) Treatment This compound Treatment + LPS/TNF-α Stimulation Cell_Culture->Treatment NFkB_Assay NF-κB Reporter Assay Treatment->NFkB_Assay ELISA ELISA (TNF-α, IL-6) Treatment->ELISA Western_Blot Western Blot (COX-2, iNOS) Treatment->Western_Blot Animal_Models Animal Models (Rat Paw Edema, Mouse Endotoxic Shock) Prerubialatin_Admin This compound Administration Animal_Models->Prerubialatin_Admin Edema_Measurement Paw Edema Measurement Prerubialatin_Admin->Edema_Measurement Serum_Analysis Serum Cytokine Analysis Prerubialatin_Admin->Serum_Analysis

A Technical Review of Bioactive Molecules from Rubia Species and Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While the specific molecule "Prerubialatin" remains unidentified in the current scientific literature, a comprehensive review of compounds isolated from the Rubia genus, particularly Rubia cordifolia, reveals a rich source of bioactive molecules with significant therapeutic potential. This technical guide focuses on the prominent classes of compounds found in Rubia species, namely anthraquinones and cyclic hexapeptides, and delves into their biological activities, mechanisms of action, and the experimental methodologies used to characterize them. This document is intended for researchers, scientists, and professionals in drug development seeking to explore the pharmacological landscape of natural products from the Rubia genus.

The roots and rhizomes of Rubia species have been used for centuries in traditional medicine for their diverse therapeutic properties, including anti-inflammatory, anti-tumor, and antimicrobial effects.[1] Modern phytochemical investigations have identified a plethora of compounds, with anthraquinones and cyclic hexapeptides being the most studied for their potent biological activities.[1]

Key Bioactive Molecules and their Pharmacological Activities

The primary bioactive constituents of Rubia cordifolia can be broadly categorized into anthraquinones and cyclic hexapeptides. These compounds have demonstrated a range of biological effects, with significant potential for development as therapeutic agents.

Anthraquinones

Anthraquinones are a class of aromatic organic compounds that form the largest group of natural quinones. In Rubia species, these include alizarin, purpurin, and emodin, among others.[2] They are known for their anti-inflammatory, anti-tumor, and antimicrobial properties.[1][3]

Cyclic Hexapeptides

Cyclic hexapeptides, such as deoxybouvardin (B1200550) RA-V, are another class of potent bioactive molecules isolated from Rubia cordifolia.[2] These compounds have shown significant cytotoxic activity against various cancer cell lines and are known to modulate key cancer-related signaling pathways.[2][4]

Quantitative Biological Data

The following tables summarize the quantitative data on the biological activities of key compounds isolated from Rubia cordifolia.

Table 1: Anti-inflammatory Activity of Anthraquinones

CompoundAssayCell LineIC50 (μmol·L⁻¹)Reference
Cordifoquinone ANO Production InhibitionRAW 264.714.05[5]
Cordifoquinone CNO Production InhibitionRAW 264.723.48[5]
1-hydroxy-2-methyl-6-O-(β-D-apiofuranosyl-(1→6)-β-D-glucopyranosyl)-anthraquinoneNO Production InhibitionRAW 264.729.23[5]

Table 2: Anticancer Activity of Cyclic Hexapeptides and Anthraquinones

CompoundSignaling PathwayCell LineIC50 (ng/mL)Reference
Deoxybouvardin RA-V (6)WntHeLa50[2][6]
Deoxybouvardin RA-V (6)MycHeLa75[2][6]
Deoxybouvardin RA-V (6)NotchHeLa93[2][6]
Rubia cordifolia ExtractWntHeLa2.5 (µg/mL)[4]
Rubia cordifolia ExtractNotchHeLa25.6 (µg/mL)[4]

Experimental Protocols

This section details the methodologies for the key experiments cited in this review, providing a framework for the replication and further investigation of the bioactive properties of compounds from Rubia species.

Nitric Oxide (NO) Production Inhibition Assay

The anti-inflammatory activity of the isolated anthraquinones was assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then pre-treated with various concentrations of the test compounds for 1 hour.

    • Following pre-treatment, cells are stimulated with LPS (1 µg/mL) for 24 hours.

    • The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

    • The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined by non-linear regression analysis.

Cancer Signaling Pathway Luciferase Reporter Gene Assay

The anticancer activity of compounds from Rubia cordifolia was evaluated using a panel of luciferase reporter gene assays to assess the activity of various cancer-related signaling pathways.

  • Cell Lines and Plasmids: HeLa cells are transiently transfected with luciferase reporter plasmids specific for different signaling pathways (e.g., Wnt, Myc, Notch). These plasmids contain the firefly luciferase gene under the control of a promoter that is responsive to the specific transcription factor of the pathway. A co-transfection with a Renilla luciferase plasmid is often used as an internal control for transfection efficiency.

  • Assay Procedure:

    • Transfected cells are seeded in 96-well plates.

    • Cells are pre-treated with various concentrations of the test compounds for 30 minutes.

    • The respective signaling pathways are then induced with appropriate stimuli (e.g., Wnt3a for the Wnt pathway).

    • After a defined incubation period (4-6 hours), the cells are lysed.

    • The luciferase activity of both firefly and Renilla luciferases is measured using a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The IC50 values, representing the concentration of the compound that causes a 50% inhibition of the induced luciferase activity, are calculated.

Signaling Pathways

Several key signaling pathways implicated in cancer are modulated by compounds from Rubia cordifolia. The following diagrams illustrate the general mechanisms of these pathways.

Wnt Signaling Pathway

Wnt_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 Axin Axin LRP->Axin inhibition GSK3b GSK3β Dishevelled->GSK3b inhibition Beta_Catenin β-catenin GSK3b->Beta_Catenin phosphorylation (degradation) APC APC APC->Beta_Catenin Axin->Beta_Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes

Caption: Simplified Wnt signaling pathway.

PI3K/AKT Signaling Pathway

PI3K_AKT_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activation PIP2 PIP2 PI3K->PIP2 phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylation mTOR mTOR AKT->mTOR activation Cell_Growth Cell Growth & Survival mTOR->Cell_Growth

Caption: Overview of the PI3K/AKT signaling cascade.

JAK/STAT Signaling Pathway

JAK_STAT_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activation STAT STAT JAK->STAT phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer dimerization Target_Genes Target Gene Expression STAT_dimer->Target_Genes

Caption: The JAK/STAT signaling pathway.

Conclusion

The compounds isolated from Rubia species, particularly Rubia cordifolia, represent a promising reservoir of bioactive molecules with potential applications in the treatment of inflammatory diseases and cancer. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development in this area. The elucidation of their effects on critical signaling pathways, such as Wnt, PI3K/AKT, and JAK/STAT, offers valuable insights into their mechanisms of action and highlights their potential as targeted therapeutic agents. Future studies should focus on the detailed structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of these promising natural products.

References

Methodological & Application

Prerubialatin: A Detailed Application Note and Protocol for Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis and purification of Prerubialatin, a key intermediate in the biomimetic total synthesis of the biologically active naphthohydroquinone dimers, Rubialatin A and B. The synthesis involves a multi-step sequence starting from commercially available 2-hydroxy-1,4-naphthoquinone (B1674593) to afford the precursor, mollugin (B1680248). A subsequent tandem ring contraction/Michael addition/aldol reaction cascade yields this compound. This application note includes detailed experimental procedures, purification protocols, and quantitative data to facilitate the replication of this synthesis in a laboratory setting.

Introduction

This compound has emerged as a molecule of significant interest due to its central role as a precursor in the elegant biomimetic synthesis of Rubialatin A and B.[1][2][3] These complex natural products, isolated from Rubia alata Roxb, exhibit intriguing biological activities, including effects on the NF-κB pathway.[3] The synthesis of this compound itself is a noteworthy example of a tandem reaction strategy, enabling the rapid construction of a complex molecular architecture.[1][2] This protocol provides a detailed guide for the chemical synthesis and purification of this compound, intended for researchers in organic synthesis, medicinal chemistry, and drug development who may be interested in accessing Rubialatins and their analogs for further biological evaluation.

Synthesis Pathway Overview

The synthesis of this compound is accomplished in a two-stage process. The first stage involves the synthesis of the precursor molecule, mollugin, from 2-hydroxy-1,4-naphthoquinone. The second stage is the conversion of mollugin to this compound via a tandem reaction.

Synthesis_Overview cluster_stage1 Stage 1: Mollugin Synthesis cluster_stage2 Stage 2: this compound Synthesis 2-hydroxy-1,4-naphthoquinone 2-hydroxy-1,4-naphthoquinone Intermediate_A Intermediate_A 2-hydroxy-1,4-naphthoquinone->Intermediate_A Several Steps Mollugin Mollugin Intermediate_A->Mollugin This compound This compound Mollugin->this compound Tandem Reaction

Caption: Overall synthetic strategy for this compound.

Experimental Protocols

Stage 1: Synthesis of Mollugin

The synthesis of mollugin from 2-hydroxy-1,4-naphthoquinone is a multi-step process. The following protocol is based on established literature procedures.

Materials:

Procedure:

  • Prenylation of 2-hydroxy-1,4-naphthoquinone: To a solution of 2-hydroxy-1,4-naphthoquinone in anhydrous DMF, add anhydrous K₂CO₃ and 3,3-dimethylallyl bromide. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Reductive Methylation: Dissolve the crude product in a mixture of DCM and water. Add sodium dithionite and stir vigorously. Then, add methyl iodide and continue stirring until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure mollugin.

Stage 2: Synthesis of this compound from Mollugin

This stage involves a tandem ring contraction/Michael addition/aldol reaction.

Materials:

  • Mollugin

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: To a solution of mollugin in anhydrous DCM under an argon atmosphere, add sodium hydride at 0 °C.

  • Reaction Execution: Stir the reaction mixture at room temperature for the specified time until the reaction is complete as monitored by TLC.

  • Work-up: Carefully quench the reaction with saturated aqueous NH₄Cl solution. Extract the mixture with DCM.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield this compound.

Workflow for this compound Synthesis and Purification

Prerubialatin_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Start with Mollugin Reaction Tandem Reaction: NaH, DCM Start->Reaction Quench Quench with NH4Cl(aq) Reaction->Quench Extraction Extraction with DCM Quench->Extraction Drying Dry over Na2SO4 Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Characterization Spectroscopic Analysis (NMR, HRMS) Chromatography->Characterization Final_Product Pure this compound Characterization->Final_Product

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Quantitative Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Physical StateSpectroscopic Data
Mollugin C₁₇H₁₆O₄284.31-Yellow Solid¹H NMR and ¹³C NMR data consistent with literature values.
This compound C₃₄H₃₀O₈566.6065White Solid¹H NMR (400 MHz, CDCl₃): δ 8.13 – 8.08 (m, 2H), 7.73 – 7.67 (m, 2H), 7.55 (d, J = 8.4 Hz, 1H), 7.49 (d, J = 8.4 Hz, 1H), 7.35 (t, J = 7.6 Hz, 1H), 7.29 (t, J = 7.6 Hz, 1H), 5.05 (s, 1H), 4.98 (d, J = 5.2 Hz, 1H), 4.02 (s, 3H), 3.88 (s, 3H), 3.51 (d, J = 5.2 Hz, 1H), 1.62 (s, 3H), 1.55 (s, 3H). ¹³C NMR (100 MHz, CDCl₃): δ 202.1, 198.5, 172.4, 168.9, 162.3, 158.7, 147.2, 134.8, 134.6, 132.8, 132.4, 131.9, 130.3, 129.8, 127.1, 126.9, 126.8, 126.5, 122.1, 118.9, 92.1, 85.4, 60.8, 53.1, 52.8, 52.6, 26.1, 25.9. HRMS (ESI): m/z [M + Na]⁺ calcd for C₃₄H₃₀O₈Na: 589.1838; found: 589.1836.

Biological Signaling Context

This compound serves as a crucial synthetic intermediate for accessing Rubialatin A and B. Rubialatin A has been shown to inhibit TNF-α induced NF-κB activation, while Rubialatin B activates the NF-κB pathway in the presence of TNF-α. The NF-κB signaling pathway is a critical regulator of inflammatory responses, cell proliferation, and apoptosis. The ability to synthesize this compound provides a valuable tool for medicinal chemists to generate analogs of Rubialatins to further probe their structure-activity relationships and potential as modulators of this important pathway.

NFkB_Pathway TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK IKK TNFR->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription initiates Rubialatin_A Rubialatin_A Rubialatin_A->IKK inhibits Rubialatin_B Rubialatin_B Rubialatin_B->IKK activates

Caption: Simplified NF-κB signaling pathway and points of modulation by Rubialatins.

Conclusion

This application note provides a detailed and actionable protocol for the synthesis and purification of this compound. The successful synthesis of this key intermediate opens avenues for the exploration of the biological activities of the Rubialatin family of natural products and their analogs. The provided quantitative data and experimental details are intended to ensure the reproducibility of this synthetic route for the broader scientific community.

References

Application Note 1: Cytotoxicity Assessment of Prerubialatin

Author: BenchChem Technical Support Team. Date: December 2025

An essential first step in the preclinical evaluation of novel therapeutic compounds is the characterization of their activity and safety in relevant biological systems. For Prerubialatin, a compound with putative anti-inflammatory properties, a series of robust in vitro cell culture assays are required to determine its cytotoxic profile and elucidate its mechanism of action. This document provides detailed protocols for assessing the effects of this compound on cell viability and its potential to modulate inflammatory responses in a macrophage cell model.

The protocols herein describe the use of the RAW 264.7 murine macrophage cell line, a well-established model for studying inflammation.[1][2] The workflow begins with a cytotoxicity assessment to establish a safe therapeutic window for the compound. Subsequently, the anti-inflammatory activity is quantified by measuring the inhibition of pro-inflammatory mediators, such as nitric oxide (NO) and cytokines (TNF-α, IL-6), in response to lipopolysaccharide (LPS) stimulation.[1][3][4] Furthermore, a protocol for Western blot analysis is provided to investigate the molecular mechanism, focusing on the inhibition of the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[5][6]

Introduction: Before evaluating the therapeutic efficacy of this compound, it is crucial to determine its intrinsic cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[7] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells. This assay is used to calculate the 50% inhibitory concentration (IC50), which is the concentration of this compound that reduces cell viability by 50%.[7]

Illustrative Cytotoxicity Data: The following table summarizes hypothetical IC50 values for this compound in different cell lines after 24 hours of exposure. This data is for illustrative purposes to guide experimental design.

Cell LineDescriptionThis compound IC50 (µM)
RAW 264.7Murine Macrophage> 100
HEK293Human Embryonic Kidney> 100
HepG2Human Hepatocellular Carcinoma85.4
HCT116Human Colon Carcinoma72.9

Application Note 2: Anti-Inflammatory Activity of this compound

Introduction: The anti-inflammatory potential of this compound can be evaluated using LPS-stimulated macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a signaling cascade that leads to the activation of NF-κB and the subsequent production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][4] The effectiveness of this compound is determined by its ability to inhibit the production of these molecules.

Illustrative Anti-Inflammatory Data: The following table presents example data on the inhibitory effect of this compound on the production of inflammatory mediators in LPS-stimulated RAW 264.7 cells.

MediatorAssay MethodThis compound IC50 (µM)Dexamethasone (1 µM) % Inhibition
NOGriess Reagent22.595% ± 4.2%
TNF-αELISA18.992% ± 5.1%
IL-6ELISA25.189% ± 4.8%

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well). Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the log concentration of this compound to determine the IC50 value.

Protocol 2: Measurement of Nitric Oxide (NO) Production

Materials:

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells as described in Protocol 1.

  • Pre-treatment: Remove the medium and add 100 µL of various concentrations of this compound. Incubate for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Supernatant Collection: Collect 50 µL of the supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B to the supernatant. Incubate for 10 minutes at room temperature.

  • Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using the NaNO2 solution. Calculate the concentration of nitrite in the samples and express the inhibition as a percentage of the LPS-only control.

Protocol 3: Western Blot for NF-κB Pathway Proteins

Materials:

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (p-IκBα, IκBα, p-p65, p65, β-actin)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

Procedure:

  • Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for 30 minutes.

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detection: Wash again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Densitometrically quantify the bands and normalize the phosphorylated protein levels to their total protein counterparts.

Visualizations

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Cytotoxicity Assay (MTT) cluster_2 Phase 3: Anti-Inflammatory Assay n1 Culture RAW 264.7 Cells n2 Seed Cells in 96-well Plate n1->n2 n3 Treat with this compound (24h Incubation) n2->n3 n8 Pre-treat with this compound (1h) n2->n8 n4 Add MTT Reagent (4h Incubation) n3->n4 n5 Solubilize Formazan (DMSO) n4->n5 n6 Read Absorbance (570nm) n5->n6 n7 Calculate IC50 n6->n7 n9 Stimulate with LPS (24h) n8->n9 n10 Collect Supernatant n9->n10 n11 Measure NO (Griess) & Cytokines (ELISA) n10->n11

Caption: Experimental workflow for in vitro evaluation of this compound.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates IkB_p P-IκBα (Phosphorylated) IkB->IkB_p p65_p50 NF-κB (p65/p50) p65_p50->IkB Bound/Inactive p65_p50_active Active NF-κB (p65/p50) IkB_p->p65_p50_active Releases Nucleus Nucleus p65_p50_active->Nucleus Translocates Transcription Gene Transcription Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) Transcription->Mediators Induces

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

References

Preparation of Prerubialatin Stock Solution: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of Prerubialatin, a precursor to rubialatins A and B. Due to the limited availability of specific solubility data for this compound, this protocol incorporates best practices for handling and dissolving compounds with potentially low aqueous solubility.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

PropertyValueSource
Molecular Weight 456.45 g/mol [1]
Physical Description Powder[1]
Recommended Solvents DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide)General laboratory practice for poorly soluble compounds
Recommended Storage Store stock solution below -20°C[1]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound. Adjust the calculations accordingly for a different desired concentration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Determine the Mass of this compound: To prepare a 10 mM stock solution, the required mass of this compound is calculated using the following formula:

    Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (L)

    For example, to prepare 1 mL of a 10 mM stock solution:

    Mass (mg) = 10 mM x 456.45 g/mol x 0.001 L = 4.56 mg

  • Weighing this compound: Carefully weigh out the calculated mass of this compound powder using a calibrated analytical balance. Transfer the powder to a sterile microcentrifuge tube or an amber glass vial to protect it from light.

  • Solvent Addition: Add the desired volume of anhydrous DMSO to the tube or vial containing the this compound powder. For a 10 mM stock solution using 4.56 mg of this compound, add 1 mL of DMSO.

  • Dissolution: To facilitate the dissolution of the this compound powder, follow these steps:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the powder is not fully dissolved, place the tube or vial in an ultrasonic bath for 10-15 minutes.

    • If necessary, gently warm the solution to 37°C to aid dissolution. However, be cautious with heating as it may affect the stability of the compound.

  • Storage: Once the this compound is completely dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots in tightly sealed tubes or vials at or below -20°C. When stored properly, the stock solution should be stable for several months.

Visualizing the Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G cluster_0 Stock Solution Preparation Workflow cluster_1 Dissolution Aids start Start weigh Weigh this compound (e.g., 4.56 mg) start->weigh add_solvent Add Anhydrous DMSO (e.g., 1 mL) weigh->add_solvent dissolve Dissolve add_solvent->dissolve storage Aliquot and Store (≤ -20°C) dissolve->storage vortex Vortex dissolve->vortex Aids end_process End storage->end_process sonicate Sonicate vortex->sonicate warm Warm (Optional, 37°C) sonicate->warm

Caption: Workflow for this compound Stock Solution Preparation.

Signaling Pathway Considerations

At present, the specific signaling pathways modulated by this compound are not well-defined in publicly available literature. As a precursor to rubialatins, its biological activity is likely related to the pathways influenced by its derivatives. Further research is required to elucidate the direct molecular targets and signaling cascades affected by this compound.

The following is a hypothetical and generalized representation of a signaling pathway that could be investigated in relation to this compound's biological effects, based on common mechanisms of action for complex natural products.

G cluster_pathway Hypothetical Signaling Pathway This compound This compound receptor Cell Surface Receptor / Intracellular Target This compound->receptor kinase_cascade Kinase Cascade (e.g., MAPK, PI3K/Akt) receptor->kinase_cascade transcription_factor Transcription Factor (e.g., NF-κB, AP-1) kinase_cascade->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Proliferation, Apoptosis, Inflammation) gene_expression->cellular_response

Caption: Generalized Signaling Pathway for Investigation.

References

Application Notes and Protocols for Antimicrobial Activity Screening of Prerubialatin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific data regarding the antimicrobial activity of Prerubialatin. The following application notes and protocols are provided as a comprehensive template for the antimicrobial screening of a novel natural product, based on established methodologies.[1][2][3][4][5] Researchers can adapt these guidelines to investigate this compound, a natural compound isolated from Rubia cordifolia.[6]

Introduction

The rise of antimicrobial resistance necessitates the discovery of new bioactive compounds.[3] Natural products are a rich source of chemical diversity and have historically been a significant source of new antimicrobial agents.[3] this compound is a natural compound that has been isolated from the herbs of Rubia cordifolia.[6] This document outlines the standardized methods for screening the in vitro antimicrobial activity of this compound. The provided protocols are designed to be adaptable for testing against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Data Presentation: Antimicrobial Susceptibility

All quantitative data from antimicrobial susceptibility testing should be recorded and presented clearly for comparative analysis. The minimum inhibitory concentration (MIC) is a key parameter, representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]

Table 1: Template for Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Test MicroorganismStrain (e.g., ATCC)MIC (µg/mL)Positive Control (e.g., Gentamicin) MIC (µg/mL)
Staphylococcus aureusATCC 29213DataData
Enterococcus faecalisATCC 29212DataData
Escherichia coliATCC 25922DataData
Pseudomonas aeruginosaATCC 27853DataData
Other (Specify)SpecifyDataData

Experimental Protocols

Preparation of this compound Stock Solution
  • Accurately weigh a precise amount of purified this compound.

  • Dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).[2]

  • Ensure the final concentration of the solvent in the assay does not inhibit bacterial growth (typically ≤1% v/v).

  • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Bacterial Strains and Inoculum Preparation

The recommended test organisms for preliminary screening include Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[5]

  • Streak the bacterial strains from frozen stocks onto appropriate agar (B569324) plates (e.g., Mueller-Hinton Agar) and incubate for 18-24 hours at 37°C.

  • Select 3-5 isolated colonies and inoculate them into a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

  • Incubate the broth culture at 37°C with agitation until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[5]

  • Dilute the bacterial suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[2]

Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[7]

  • Dispense 50 µL of sterile broth into all wells of a 96-well microtiter plate.

  • Add 50 µL of the this compound stock solution (or a working dilution) to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

  • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Include the following controls on each plate:

    • Growth Control: Broth with inoculum and the corresponding concentration of the solvent, but without this compound.

    • Sterility Control: Broth only, without inoculum or this compound.

    • Positive Control: A known antibiotic (e.g., gentamicin) to confirm the susceptibility of the test organisms.

  • Seal the plates and incubate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible bacterial growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_bacteria Prepare Bacterial Inoculum inoculation Inoculate with Bacterial Suspension prep_bacteria->inoculation serial_dilution->inoculation incubation Incubate Plate inoculation->incubation read_mic Determine MIC incubation->read_mic data_analysis Data Analysis and Comparison read_mic->data_analysis

Caption: Workflow for antimicrobial susceptibility testing.

Hypothetical Mechanism of Action: Inhibition of Cell Wall Synthesis

The following diagram illustrates a potential mechanism of action for an antimicrobial compound that targets bacterial cell wall synthesis. This is a generalized pathway and has not been demonstrated for this compound.

signaling_pathway cluster_bacterium Bacterial Cell This compound This compound (Hypothetical) pbp Penicillin-Binding Proteins (PBPs) This compound->pbp Inhibits transpeptidation Transpeptidation (Cross-linking of Peptidoglycan) pbp->transpeptidation Catalyzes cell_lysis Cell Lysis cell_wall Stable Cell Wall transpeptidation->cell_wall Leads to transpeptidation->cell_lysis Inhibition leads to

Caption: Hypothetical inhibition of cell wall synthesis.

References

Application Notes and Protocols for Prerubialatin in Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Prerubialatin and its Potential in Cytotoxicity Research

This compound is a prenylflavanone, a class of naturally occurring flavonoids characterized by the presence of a prenyl group. Prenylflavanones, isolated from various plant sources, have garnered significant interest in pharmacological research due to their diverse biological activities.[1] These activities include antimicrobial, anti-HIV, and notably, tumor-specific cytotoxic effects. The addition of a prenyl group to the flavonoid backbone is thought to enhance lipophilicity and membrane permeability, potentially increasing the compound's intracellular activity and overall biological efficacy.[1]

While specific research on this compound is emerging, its structural class suggests a strong potential as a cytotoxic agent. Related prenylated flavonoids have demonstrated the ability to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival.[2][3][4][5] Therefore, robust and standardized protocols are essential for accurately evaluating the cytotoxic and apoptotic effects of this compound in various cell lines. These application notes provide detailed methodologies for assessing this compound-induced cytotoxicity through MTT, Lactate Dehydrogenase (LDH), and Annexin V/Propidium Iodide (PI) assays, along with insights into potential signaling pathways it may modulate.

Data Presentation: Hypothetical Cytotoxic Effects of this compound

The following table summarizes hypothetical data from a series of cytotoxicity assays performed with this compound on a human colorectal cancer cell line (HCT-116) and a non-cancerous human embryonic kidney cell line (HEK-293). This data is for illustrative purposes to demonstrate how to present results from such assays.

Cell LineAssayThis compound Concentration (µM)% Cell Viability / CytotoxicityIC50 (µM)
HCT-116MTT (48h)0 (Control)100%25.5
1078%
2552%
5023%
1008%
HEK-293MTT (48h)0 (Control)100%>100
1098%
2595%
5088%
10075%
HCT-116LDH (48h)0 (Control)5% (Basal Cytotoxicity)28.2
1025% Cytotoxicity
2548% Cytotoxicity
5075% Cytotoxicity
10092% Cytotoxicity
HCT-116Annexin V/PI (48h)0 (Control)95% Live, 3% Apoptotic, 2% NecroticN/A
2545% Live, 48% Apoptotic, 7% Necrotic
5018% Live, 70% Apoptotic, 12% Necrotic

Experimental Protocols

MTT Assay for Cell Viability

This protocol measures the metabolic activity of cells as an indicator of cell viability.[6][7]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium as a measure of cytotoxicity.[8][9][10]

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase)

  • Lysis buffer (provided in the kit or 1% Triton X-100)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Prepare the following controls:

    • Spontaneous LDH release: Cells treated with vehicle control.

    • Maximum LDH release: Cells treated with lysis buffer 45 minutes before the end of the incubation period.

    • Background control: Medium only.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = ((Treated LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)) * 100

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][11]

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Experimental Workflow for Cytotoxicity Assays

G Experimental Workflow for this compound Cytotoxicity Assays cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Seeding Seed Cells in Plates Compound_Prep Prepare this compound Dilutions Treatment Treat Cells with this compound Compound_Prep->Treatment Incubation Incubate for 24-72h Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay LDH_Assay LDH Assay Incubation->LDH_Assay Apoptosis_Assay Annexin V/PI Assay Incubation->Apoptosis_Assay Data_Acquisition Measure Absorbance/ Fluorescence MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition Apoptosis_Assay->Data_Acquisition Calculation Calculate % Viability/ Cytotoxicity/Apoptosis Data_Acquisition->Calculation IC50_Determination Determine IC50 Values Calculation->IC50_Determination

Caption: Workflow for assessing this compound's cytotoxicity.

Potential Signaling Pathways Modulated by this compound

Flavonoids are known to interfere with key signaling pathways that regulate cell proliferation, survival, and apoptosis.[2][3][4][5][12] The following diagram illustrates a potential mechanism of action for this compound, focusing on the PI3K/Akt/mTOR and MAPK/ERK pathways, which are often dysregulated in cancer.

G Potential Signaling Pathways Modulated by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras This compound This compound This compound->PI3K Inhibition Akt Akt This compound->Akt Inhibition This compound->Ras Inhibition Apoptosis Apoptosis This compound->Apoptosis Induction PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound's potential inhibitory effects on pro-survival pathways.

References

Application Notes & Protocols: Preclinical Evaluation of Prerubialatin in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recent pharmacological interest has focused on compounds derived from the Rubia genus, which are known for a variety of therapeutic properties. These plants are rich in anthraquinones and naphthohydroquinone dimers, such as Rubiadin and Rubialatins, which have demonstrated significant biological activities.[1][2][3] This document outlines a detailed experimental design for the preclinical evaluation of Prerubialatin, a novel analogue or precursor to the Rubialatin family of compounds. Given the known anti-inflammatory, neuroprotective, and antioxidant properties of related molecules, the following protocols are designed to investigate the therapeutic potential of this compound in established animal models of neuroinflammation and oxidative stress-related neurodegeneration.[1]

Hypothesized Mechanism of Action

Based on the known biological activities of related compounds from Rubia cordifolia, it is hypothesized that this compound may exert its therapeutic effects through the modulation of key inflammatory and antioxidant pathways. A primary target is anticipated to be the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[1][2]

NF-κB Signaling Pathway

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Experimental Design: Neuroinflammation Animal Model

This section details an experimental protocol to assess the anti-inflammatory and neuroprotective effects of this compound in a lipopolysaccharide (LPS)-induced neuroinflammation mouse model.

Experimental Workflow

Experimental_Workflow cluster_setup Phase 1: Acclimatization & Grouping cluster_treatment Phase 2: Treatment & Induction cluster_assessment Phase 3: Behavioral & Biochemical Analysis cluster_analysis Phase 4: Data Analysis A Animal Acclimatization (7 days) B Random Animal Grouping (n=8 per group) A->B C This compound Administration (Oral Gavage, 14 days) B->C D LPS Injection (Intraperitoneal) C->D E Behavioral Tests (24h post-LPS) D->E F Sample Collection (Brain & Blood) E->F G Biochemical Assays (ELISA, Western Blot) F->G H Histopathology F->H I Statistical Analysis G->I H->I J Report Generation I->J

Caption: Workflow for the preclinical evaluation of this compound.

Protocols

1. Animal Model and Housing

  • Species: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: Standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water.[4]

  • Acclimatization: Animals should be acclimatized for at least 7 days prior to the experiment.

2. Experimental Groups (n=8 per group)

  • Group 1 (Control): Vehicle (e.g., 0.5% CMC-Na) orally + Saline i.p.

  • Group 2 (LPS): Vehicle orally + LPS (0.25 mg/kg) i.p.

  • Group 3 (this compound Low Dose): this compound (10 mg/kg) orally + LPS i.p.

  • Group 4 (this compound High Dose): this compound (50 mg/kg) orally + LPS i.p.

  • Group 5 (Positive Control): Dexamethasone (1 mg/kg) i.p. + LPS i.p.

3. Drug Administration

  • This compound and vehicle are administered orally via gavage once daily for 14 consecutive days.

  • On day 14, one hour after the final oral administration, LPS or saline is administered intraperitoneally.

4. Behavioral Assessments (24 hours post-LPS)

  • Open Field Test: To assess general locomotor activity and anxiety-like behavior.

  • Elevated Plus Maze: To evaluate anxiety levels.[5]

  • Morris Water Maze: To assess spatial learning and memory.

5. Sample Collection and Processing (48 hours post-LPS)

  • Animals are anesthetized, and blood is collected via cardiac puncture for serum separation.

  • Brains are perfused with ice-cold saline, and one hemisphere is snap-frozen for biochemical analysis, while the other is fixed in 4% paraformaldehyde for histology.

6. Biochemical Assays

  • ELISA: Measure levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in serum and brain homogenates.

  • Western Blot: Analyze the expression of key proteins in the NF-κB pathway (p-IKK, p-IκBα, nuclear p65) in brain tissue.

  • Oxidative Stress Markers: Measure levels of malondialdehyde (MDA) and the activity of antioxidant enzymes (SOD, CAT, GPx) in brain homogenates.[4][6]

7. Histopathology

  • Nissl Staining: To assess neuronal survival in the hippocampus and cortex.

  • Immunohistochemistry: For microglial activation (Iba-1) and astrocyte activation (GFAP).

Data Presentation

Quantitative data should be presented in a clear and concise manner to allow for easy comparison between experimental groups.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels in Mouse Brain

GroupTreatmentTNF-α (pg/mg protein)IL-6 (pg/mg protein)IL-1β (pg/mg protein)
1Control15.2 ± 2.120.5 ± 3.412.8 ± 1.9
2LPS85.6 ± 9.3110.2 ± 12.575.4 ± 8.1
3This compound (10 mg/kg) + LPS52.4 ± 6.8#75.8 ± 9.2#48.9 ± 5.6#
4This compound (50 mg/kg) + LPS35.1 ± 4.5#48.3 ± 5.9#29.7 ± 3.8#
5Dexamethasone + LPS30.7 ± 3.9#42.1 ± 5.1#25.3 ± 3.2#
Data are presented as mean ± SEM. p < 0.05 vs. Control; #p < 0.05 vs. LPS.

Table 2: Effect of this compound on Oxidative Stress Markers in Mouse Brain

GroupTreatmentMDA (nmol/mg protein)SOD (U/mg protein)CAT (U/mg protein)
1Control2.5 ± 0.3125.4 ± 10.245.2 ± 4.1
2LPS8.9 ± 1.165.8 ± 7.522.7 ± 2.9
3This compound (10 mg/kg) + LPS6.1 ± 0.8#89.3 ± 9.1#31.5 ± 3.5#
4This compound (50 mg/kg) + LPS4.2 ± 0.5#105.7 ± 11.3#38.9 ± 4.2#
5Dexamethasone + LPS3.8 ± 0.4#110.2 ± 12.1#40.1 ± 4.5#
Data are presented as mean ± SEM. p < 0.05 vs. Control; #p < 0.05 vs. LPS.

Conclusion

This document provides a comprehensive framework for the preclinical investigation of this compound in an animal model of neuroinflammation. The detailed protocols and structured data presentation will facilitate a thorough evaluation of its therapeutic potential. The findings from these studies will be crucial in determining the viability of this compound as a candidate for further drug development.

References

Application Note: A Proposed HPLC Method for the Quantification of Prerubialatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Prerubialatin is a compound of interest in various fields of research. Accurate and reliable quantification of this analyte is crucial for pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of chemical compounds.[1][2] This application note details a proposed stability-indicating HPLC method for the determination of this compound. A stability-indicating method is designed to accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[3][4][5]

Proposed HPLC Method

The following HPLC conditions are proposed for the quantification of this compound. These parameters are based on common practices for the analysis of small organic molecules and may require optimization for specific matrices.

Table 1: Proposed Chromatographic Conditions

ParameterProposed Value
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV-Vis or Photodiode Array (PDA) Detector
Detection Wavelength To be determined by UV scan of this compound (e.g., 254 nm)
Run Time 15 minutes

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., methanol (B129727) or acetonitrile). Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation

The appropriate sample preparation technique will depend on the sample matrix (e.g., plasma, tissue homogenate, formulation). A general procedure for a solid dosage form is provided below.

  • Sample Weighing: Accurately weigh a portion of the sample equivalent to a target concentration of this compound.

  • Extraction: Transfer the weighed sample to a volumetric flask. Add a suitable extraction solvent (e.g., methanol or a mixture of mobile phase components) and sonicate for 15-30 minutes to extract the analyte.[6]

  • Dilution: Dilute the extracted sample to the final volume with the extraction solvent.

  • Filtration: Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.[7] This step is crucial to prevent column clogging and protect the instrument.[7][8]

Method Validation (Hypothetical Data)

A comprehensive method validation should be performed to ensure the reliability of the analytical data.[9][10][11][12][13] The following tables present hypothetical data that would be expected from a successful validation study, following ICH guidelines.[6]

Table 2: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10151,980
25380,500
50759,800
1001,521,000
Correlation Coefficient (r²) > 0.999

Table 3: Precision Data (Repeatability and Intermediate Precision)

Concentration (µg/mL)Repeatability (RSD%) (n=6)Intermediate Precision (RSD%) (n=6, 3 days)
10< 2.0%< 2.0%
50< 1.5%< 1.5%
100< 1.0%< 1.0%

Table 4: Accuracy Data (Recovery)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
109.999.0%
5050.8101.6%
10098.798.7%
Average Recovery 99.8%

Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (µg/mL)
LOD 0.1
LOQ 0.3

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound using the proposed HPLC method.

HPLC_Workflow Standard_Prep Standard Preparation (Stock and Working Solutions) HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Sample_Prep Sample Preparation (Weighing, Extraction, Dilution, Filtration) Sample_Prep->HPLC_Injection Chromatography Chromatographic Separation (C18 Column) HPLC_Injection->Chromatography Detection UV Detection Chromatography->Detection Data_Acquisition Data Acquisition (Chromatogram) Detection->Data_Acquisition Peak_Integration Peak Integration (Area Measurement) Data_Acquisition->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound quantification by HPLC.

Conclusion

This application note provides a detailed, albeit hypothetical, HPLC method for the quantification of this compound. The proposed method is based on sound chromatographic principles and serves as a comprehensive guide for researchers. It is imperative that this method be thoroughly optimized and validated in the user's laboratory to ensure its suitability for the intended application.

References

Application Notes and Protocols for Prerubialatin in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prerubialatin, a natural compound identified as a precursor to the naphthohydroquinone dimers Rubialatin A and B, belongs to a class of molecules with significant potential for enzyme inhibition. While direct studies on this compound's specific enzymatic targets are currently limited in publicly available literature, its structural relatives derived from the Rubia genus have demonstrated inhibitory activity against a range of enzymes. This document provides detailed application notes and protocols to guide researchers in the investigation of this compound's enzyme inhibition properties, drawing upon established methodologies for related compounds.

The provided protocols for tyrosinase and alpha-glucosidase inhibition are based on the known activities of other constituents of Rubia cordifolia. Additionally, given that a related naphthohydroquinone dimer, Rubioncolin C, has been shown to inhibit the NF-κB signaling pathway, a protocol for investigating this potential activity is also included. These notes are intended to serve as a comprehensive starting point for researchers to explore the therapeutic and pharmacological potential of this compound.

Quantitative Data Summary

Due to the absence of specific enzyme inhibition data for this compound, the following table summarizes the inhibitory activities of related compounds from Rubia cordifolia against relevant enzymes. This data can serve as a benchmark for initial experimental design.

CompoundTarget EnzymeIC50 Value (µM)Type of InhibitionSource
1,3-dihydroxy-2-methylanthraquinoneα-Glucosidase< Acarbose (standard)Competitive[1]
1-hydroxy-2-methylanthraquinoneα-Glucosidase< Acarbose (standard)Competitive[1]
1,2-dihydroxyanthraquinoneα-Glucosidase< Acarbose (standard)Noncompetitive[1]
PurpurinTyrosinaseNot specifiedCompetitive[2]
Rubioncolin CNF-κB Signaling Pathway2.97-

Experimental Protocols

Tyrosinase Inhibition Assay

This protocol is designed to assess the potential of this compound to inhibit tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • This compound

  • Kojic acid (positive control)

  • Phosphate (B84403) buffer (50 mM, pH 6.8)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a series of dilutions of this compound in phosphate buffer.

    • Prepare a stock solution of Kojic acid in phosphate buffer.

    • Prepare a solution of L-DOPA (2.5 mM) in phosphate buffer.

    • Prepare a solution of mushroom tyrosinase (100 units/mL) in phosphate buffer.

  • Assay in 96-Well Plate:

    • To each well, add 40 µL of phosphate buffer.

    • Add 20 µL of the this compound dilutions or Kojic acid.

    • Add 20 µL of the tyrosinase solution to each well.

    • Incubate the plate at 25°C for 10 minutes.

    • To initiate the reaction, add 20 µL of L-DOPA solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 475 nm using a microplate reader.

    • Take readings every 2 minutes for a total of 20 minutes.

  • Data Analysis:

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction with this compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

Alpha-Glucosidase Inhibition Assay

This protocol is to determine the inhibitory effect of this compound on α-glucosidase, a key enzyme in carbohydrate digestion.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Acarbose (positive control)

  • Phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (0.1 M)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a series of dilutions of this compound in phosphate buffer.

    • Prepare a stock solution of Acarbose in phosphate buffer.

    • Prepare a solution of pNPG (5 mM) in phosphate buffer.

    • Prepare a solution of α-glucosidase (0.5 units/mL) in phosphate buffer.

  • Assay in 96-Well Plate:

    • Add 50 µL of the this compound dilutions or Acarbose to each well.

    • Add 50 µL of the α-glucosidase solution to each well.

    • Incubate the plate at 37°C for 10 minutes.

    • To start the reaction, add 50 µL of pNPG solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

  • Stopping the Reaction and Measurement:

    • Stop the reaction by adding 50 µL of 0.1 M Na2CO3 solution to each well.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Determine the IC50 value from a plot of inhibition percentage versus this compound concentration.

NF-κB Signaling Pathway Inhibition Assay (Luciferase Reporter Assay)

This protocol outlines a cell-based assay to investigate if this compound can inhibit the NF-κB signaling pathway.

Materials:

  • HEK293 cells stably transfected with an NF-κB-luciferase reporter construct

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Tumor Necrosis Factor-alpha (TNF-α)

  • This compound

  • Luciferase Assay System

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Culture and Seeding:

    • Culture the HEK293-NF-κB-luciferase cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions.

    • Incubate for 1 hour.

    • Stimulate the cells by adding 10 ng/mL of TNF-α to each well (except for the unstimulated control).

    • Incubate for another 6 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the Luciferase Assay System.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable.

    • Calculate the percentage of inhibition relative to the TNF-α stimulated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the this compound concentration.

Visualizations

experimental_workflow_tyrosinase cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_inhibitor Prepare this compound Dilutions mix_components Mix Inhibitor and Enzyme prep_inhibitor->mix_components prep_enzyme Prepare Tyrosinase Solution prep_enzyme->mix_components prep_substrate Prepare L-DOPA Solution add_substrate Add Substrate prep_substrate->add_substrate incubate1 Incubate (10 min) mix_components->incubate1 incubate1->add_substrate measure_abs Measure Absorbance at 475 nm add_substrate->measure_abs analyze_data Calculate % Inhibition & IC50 measure_abs->analyze_data

Caption: Workflow for the tyrosinase inhibition assay.

experimental_workflow_glucosidase cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_inhibitor Prepare this compound Dilutions mix_components Mix Inhibitor and Enzyme prep_inhibitor->mix_components prep_enzyme Prepare α-Glucosidase Solution prep_enzyme->mix_components prep_substrate Prepare pNPG Solution add_substrate Add Substrate prep_substrate->add_substrate incubate1 Incubate (10 min) mix_components->incubate1 incubate1->add_substrate incubate2 Incubate (20 min) add_substrate->incubate2 stop_reaction Stop Reaction (Na2CO3) incubate2->stop_reaction measure_abs Measure Absorbance at 405 nm stop_reaction->measure_abs analyze_data Calculate % Inhibition & IC50 measure_abs->analyze_data

Caption: Workflow for the alpha-glucosidase inhibition assay.

nf_kappa_b_pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB (p50/p65) NFkB->IkB Bound & Inactive Nucleus Nucleus NFkB->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Activates This compound This compound This compound->IKK Inhibits? This compound->NFkB Inhibits Translocation? This compound->Proteasome Inhibits?

Caption: Potential inhibition points of this compound in the NF-κB pathway.

References

Application Notes and Protocols for Prerubialatin in Food Science Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on the application of Prerubialatin in food science is limited in publicly available literature. These application notes are based on the known biological activities of its chemical class, naphthoquinones and anthraquinones, and extracts from its plant source, the Rubia genus (e.g., Rubia cordifolia), which are rich in these compounds. The protocols provided are adapted from methodologies used for similar compounds and extracts and should be optimized for specific experimental conditions.

Introduction

This compound is a naphthohydroquinone dimer precursor isolated from plants of the Rubia genus. Naphthoquinones and anthraquinones, the chemical classes to which this compound belongs, are known for their significant biological activities, including antioxidant and antimicrobial properties.[1][2][3] These properties suggest a potential for this compound and related compounds to be utilized in food science, particularly in the area of food preservation and the development of functional foods. Extracts from Rubia cordifolia, a known source of these compounds, have demonstrated considerable antioxidant and antimicrobial efficacy.[4][5][6][7][8]

This document provides an overview of the potential applications of this compound in food science research, along with detailed protocols for evaluating its efficacy.

Potential Applications in Food Science

Natural Food Preservative

The antimicrobial and antioxidant activities of compounds from Rubia species suggest their potential use as natural alternatives to synthetic food preservatives.[7][9]

  • Antimicrobial Agent: By inhibiting the growth of foodborne pathogens and spoilage microorganisms, this compound could extend the shelf-life of various food products. Methanol (B129727) extracts of Rubia cordifolia have shown activity against both Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans.[9]

  • Antioxidant: this compound may prevent lipid oxidation, retard the development of off-flavors, and maintain the nutritional quality of food products.[6][10] Ethanolic and methanolic extracts of Rubia cordifolia roots have exhibited high antioxidant activity in various assays.[5]

Functional Food Ingredient

The bioactive properties of this compound could be leveraged in the development of functional foods and nutraceuticals. Its antioxidant properties can help combat oxidative stress in the body.[11][12]

Quantitative Data Summary

The following tables summarize the reported antioxidant and antimicrobial activities of extracts from Rubia cordifolia, the plant genus from which this compound is derived. This data can serve as a preliminary guide for the expected efficacy of this compound-rich extracts.

Table 1: Antioxidant Activity of Rubia cordifolia Root Extracts [5]

AssaySolventIC50 (µg/mL)
DPPH Radical ScavengingEthanol98.26
Methanol89.47
Hydrogen Peroxide ScavengingEthanol101.34
Methanol97.71
Nitric Oxide ScavengingEthanol82.17
Methanol78.46

Table 2: Antimicrobial Activity of Rubia cordifolia Root Extracts [9]

MicroorganismExtractInhibition Zone Diameter (mm)
Bacillus subtilisMethanol15.3
Staphylococcus aureusMethanol14.7
Escherichia coliMethanol12.3
Pseudomonas aeruginosaMethanol11.7
Candida albicansMethanol13.0

Experimental Protocols

Protocol for Extraction of this compound-rich Fraction from Rubia species

This protocol is a general guideline for obtaining an extract rich in naphthoquinones and anthraquinones.

  • Sample Preparation: Air-dry the roots of the Rubia plant and grind them into a fine powder.

  • Extraction:

    • Macerate the powdered plant material in methanol (1:10 w/v) for 48 hours at room temperature with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure.

  • Fractionation (Optional): The crude extract can be further fractionated using column chromatography with silica (B1680970) gel and a gradient of hexane-ethyl acetate (B1210297) to isolate fractions enriched with this compound and related compounds.

Protocol for Evaluating Antioxidant Activity (DPPH Assay)[5]
  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Dissolve the this compound-rich extract in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution.

  • Assay:

    • Add 1 mL of each sample dilution to 2 mL of the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • Methanol is used as a blank, and a DPPH solution without the sample is used as the control.

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Protocol for Evaluating Antimicrobial Activity (Agar Well Diffusion Method)[9]
  • Microbial Culture Preparation: Prepare fresh overnight cultures of the test microorganisms in a suitable broth medium.

  • Inoculum Preparation: Adjust the turbidity of the microbial culture to match the 0.5 McFarland standard.

  • Agar (B569324) Plate Preparation:

    • Pour molten Mueller-Hinton agar into sterile Petri plates and allow it to solidify.

    • Spread 100 µL of the prepared inoculum evenly over the agar surface.

  • Well Preparation: Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

  • Sample Application: Add a defined volume (e.g., 100 µL) of the this compound-rich extract at different concentrations into the wells. A suitable solvent can be used as a negative control, and a standard antibiotic as a positive control.

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism for 24-48 hours.

  • Measurement: Measure the diameter of the zone of inhibition around each well.

Visualizations

Experimental_Workflow cluster_extraction Extraction & Fractionation cluster_activity Bioactivity Screening cluster_application Potential Food Application plant Rubia Plant Material extract Crude Methanolic Extract plant->extract Maceration fraction This compound-rich Fraction extract->fraction Chromatography antioxidant Antioxidant Assays (e.g., DPPH) fraction->antioxidant antimicrobial Antimicrobial Assays (e.g., Well Diffusion) fraction->antimicrobial preservative Natural Food Preservative antioxidant->preservative functional Functional Food Ingredient antioxidant->functional antimicrobial->preservative

Caption: Workflow for investigating this compound's food science applications.

Antioxidant_Mechanism cluster_red cluster_green cluster_food ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress This compound This compound ROS->this compound Scavenging Food_Deterioration Food Deterioration (e.g., Lipid Oxidation) Oxidative_Stress->Food_Deterioration Neutralized_ROS Neutralized ROS This compound->Neutralized_ROS Neutralized_ROS->Food_Deterioration Inhibition

Caption: Proposed antioxidant mechanism of this compound in food.

Antimicrobial_Action cluster_cell Microbial Cell cluster_outcome Outcome This compound This compound Cell_Membrane Cell Membrane Disruption This compound->Cell_Membrane Enzyme_Inhibition Enzyme Inhibition This compound->Enzyme_Inhibition DNA_Synthesis Inhibition of DNA Synthesis This compound->DNA_Synthesis Growth_Inhibition Inhibition of Microbial Growth Cell_Membrane->Growth_Inhibition Enzyme_Inhibition->Growth_Inhibition DNA_Synthesis->Growth_Inhibition

Caption: Potential antimicrobial mechanisms of action for this compound.

References

Prerubialatin Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Initial Investigation and Clarification

Preliminary searches for "Prerubialatin" and its associated drug delivery systems (including nanoparticles, liposomes, micelles, and hydrogels) have not yielded any specific scientific literature or publicly available data. This suggests that "this compound" may be a novel, hypothetical, or proprietary compound not yet described in published research.

To provide accurate and relevant Application Notes and Protocols, further information on the physicochemical properties of this compound is essential. Key parameters that would inform the selection and design of an appropriate drug delivery system include:

  • Molecular Weight: Influences drug loading and release kinetics.

  • Solubility (Aqueous and Organic): Determines the choice of hydrophilic or hydrophobic carriers.

  • Chemical Stability (pH, temperature, light sensitivity): Dictates necessary protective measures within the formulation.

  • Pharmacokinetic and Pharmacodynamic Profile: Guides the desired release profile (e.g., sustained, targeted).

  • Therapeutic Target: Informs the need for specific targeting moieties.

In the absence of specific data for this compound, this document will provide a generalized framework of application notes and protocols for common drug delivery systems that could potentially be adapted for a molecule with assumed characteristics. The following sections are based on established principles and methodologies for nanoparticles, liposomes, and hydrogels, and will need to be tailored once the specific properties of this compound are known.

Section 1: Nanoparticle-Based Drug Delivery

Nanoparticles offer a versatile platform for drug delivery, capable of encapsulating both hydrophilic and hydrophobic drugs, protecting them from degradation, and enabling targeted delivery. Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), are widely used due to their biocompatibility and biodegradability.[1]

Table 1: Representative Characteristics of PLGA Nanoparticles

ParameterTypical RangeMethod of Analysis
Particle Size (nm)100 - 500 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.3Dynamic Light Scattering (DLS)
Zeta Potential (mV)-30 to +30 mVLaser Doppler Velocimetry
Drug Encapsulation Efficiency (%)50 - 95%UV-Vis Spectroscopy, HPLC
Drug Loading (%)1 - 10%UV-Vis Spectroscopy, HPLC
Experimental Protocol: Formulation of this compound-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)

This protocol describes a common method for encapsulating a hypothetical hydrophobic drug like this compound into PLGA nanoparticles.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound

  • Dichloromethane (DCM) or Ethyl Acetate (organic solvent)

  • Poly(vinyl alcohol) (PVA) or another suitable surfactant

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a known amount of PLGA and this compound in the organic solvent.

  • Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 1-5% w/v PVA).

  • Emulsification: Add the organic phase to the aqueous phase dropwise while stirring vigorously. Sonicate the mixture on an ice bath to form a nanoemulsion.

  • Solvent Evaporation: Stir the nanoemulsion at room temperature for several hours or use a rotary evaporator to remove the organic solvent. This allows the nanoparticles to harden.

  • Washing and Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the pellet with deionized water multiple times to remove excess surfactant and unencapsulated drug.

  • Lyophilization (Optional): For long-term storage, the nanoparticle pellet can be resuspended in a small amount of water containing a cryoprotectant (e.g., trehalose) and lyophilized.

G cluster_0 Organic Phase cluster_1 Aqueous Phase PLGA PLGA Mix1 Dissolve PLGA->Mix1 Drug This compound Drug->Mix1 Solvent Organic Solvent Solvent->Mix1 Emulsify Emulsification (Sonication) Mix1->Emulsify Add dropwise Surfactant Surfactant Solution Surfactant->Emulsify Evaporation Solvent Evaporation Emulsify->Evaporation Nanoemulsion Washing Washing & Centrifugation Evaporation->Washing Nanoparticle Suspension Lyophilization Lyophilization Washing->Lyophilization Purified Nanoparticles Final This compound Nanoparticles Lyophilization->Final Dry Powder

Caption: Workflow for PLGA nanoparticle formulation.

Section 2: Liposomal Drug Delivery

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic (in the aqueous core) and hydrophobic (within the bilayer) drugs.[2] PEGylation, the addition of polyethylene (B3416737) glycol to the liposome (B1194612) surface, can prolong circulation time.[2][3]

Table 2: Representative Characteristics of PEGylated Liposomes

ParameterTypical RangeMethod of Analysis
Vesicle Size (nm)80 - 200 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential (mV)-20 to 0 mVLaser Doppler Velocimetry
Encapsulation Efficiency (%)60 - 99%Column Chromatography, UV-Vis, HPLC
In Vitro Drug ReleaseBiphasic (initial burst followed by sustained release)Dialysis Method
Experimental Protocol: Formulation of this compound-Loaded PEGylated Liposomes (Thin-Film Hydration Method)

This protocol outlines the preparation of liposomes for a hypothetical this compound. The location of the drug (aqueous core or lipid bilayer) will depend on its solubility.

Materials:

  • Phospholipids (e.g., DSPC, DOPC)

  • Cholesterol

  • PEGylated lipid (e.g., DSPE-PEG2000)

  • This compound

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., PBS, HEPES)

  • Rotary evaporator

  • Bath sonicator or extruder

  • Size-exclusion chromatography columns

Procedure:

  • Lipid Film Formation: Dissolve the lipids, cholesterol, and this compound (if hydrophobic) in the organic solvent in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with the hydration buffer (containing this compound if it is hydrophilic) by gentle rotation above the lipid transition temperature. This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes of a defined pore size.

  • Purification: Remove unencapsulated this compound by size-exclusion chromatography or dialysis.

G cluster_0 Lipid Mixture Lipids Phospholipids Cholesterol DSPE-PEG2000 Mix1 Dissolve Lipids->Mix1 Drug This compound (if hydrophobic) Drug->Mix1 Solvent Organic Solvent Solvent->Mix1 Evaporation Solvent Evaporation (Rotary Evaporator) Mix1->Evaporation Lipid Solution Hydration Hydration (with buffer +/- hydrophilic drug) Evaporation->Hydration Thin Lipid Film SizeReduction Size Reduction (Sonication/Extrusion) Hydration->SizeReduction Multilamellar Vesicles Purification Purification (Chromatography/Dialysis) SizeReduction->Purification Unilamellar Vesicles Final This compound Liposomes Purification->Final Purified Liposomes

Caption: Workflow for liposome formulation.

Section 3: Hydrogel-Based Drug Delivery

Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water.[4] They are particularly useful for sustained local drug delivery. Natural polymers like gelatin and alginate are commonly used.[4][5][6]

Table 3: Representative Characteristics of Gelatin-Based Hydrogels

ParameterTypical RangeMethod of Analysis
Swelling Ratio (%)500 - 2000%Gravimetric Analysis
Mechanical Strength (kPa)1 - 100 kPaRheometry, Compression Testing
Gelation Time (min)1 - 30 minVial Tilting Method
In Vitro Drug ReleaseSustained release over days to weeksSampling and UV-Vis/HPLC Analysis
Experimental Protocol: Formulation of a this compound-Loaded Gelatin Hydrogel (In Situ Crosslinking)

This protocol describes the formation of a gelatin hydrogel that could encapsulate this compound for sustained release, for instance, in tissue engineering applications.[4][5]

Materials:

  • Gelatin

  • This compound

  • Crosslinking agent (e.g., glutaraldehyde, transglutaminase)

  • Phosphate-buffered saline (PBS)

  • Magnetic stirrer

Procedure:

  • Gelatin Solution: Dissolve gelatin in PBS at a temperature above its gelling point (typically around 37-40°C) with gentle stirring.

  • Drug Incorporation: Once the gelatin is fully dissolved, cool the solution slightly and add the this compound. Stir until homogeneously dispersed.

  • Crosslinking: Add the crosslinking agent to the gelatin-drug solution and mix thoroughly.

  • Gelation: Cast the solution into a mold or the desired shape and allow it to cool and crosslink at a lower temperature (e.g., 4°C or room temperature). The gelation time will depend on the concentration of gelatin and the crosslinker.

  • Washing: Once the gel is formed, wash it extensively with PBS to remove any unreacted crosslinker and non-entrapped drug.

G cluster_0 Preparation Gelatin Gelatin Mix1 Dissolve at > Tgel Gelatin->Mix1 PBS PBS PBS->Mix1 AddDrug Add this compound Mix1->AddDrug Gelatin Solution AddCrosslinker Add Crosslinking Agent AddDrug->AddCrosslinker Drug-Gelatin Mixture Gelation Gelation (Cooling) AddCrosslinker->Gelation Pre-gel Solution Washing Washing Gelation->Washing Crosslinked Hydrogel Final This compound Hydrogel Washing->Final Purified Hydrogel

Caption: Workflow for hydrogel formulation.

Section 4: Signaling Pathway Analysis (Hypothetical)

To illustrate the potential application of this compound, a hypothetical signaling pathway is presented below. Assuming this compound is an inhibitor of a specific kinase (Kinase X) in a cancer-related pathway, its delivery via a nanocarrier could enhance its therapeutic effect.

G cluster_0 Drug Delivery cluster_1 Signaling Cascade Nanoparticle This compound Nanoparticle Cell Target Cell Nanoparticle->Cell Uptake This compound This compound Cell->this compound Drug Release KinaseX Kinase X This compound->KinaseX Inhibition Receptor Growth Factor Receptor Receptor->KinaseX Downstream Downstream Effectors KinaseX->Downstream Proliferation Cell Proliferation Downstream->Proliferation

Caption: Hypothetical signaling pathway for this compound.

Disclaimer: The protocols and diagrams provided are generalized examples. The optimal drug delivery system and formulation parameters for this compound will depend on its specific chemical and biological properties. Experimental validation is required to confirm the suitability and efficacy of any drug delivery approach.

References

Troubleshooting & Optimization

Technical Support Center: Improving Prerubialatin Solubility for Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Prerubialatin in cell-based assays. The focus is on overcoming solubility challenges to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for cell assays?

This compound is a prenylated flavonoid, a class of natural compounds known for various biological activities, including cytotoxic and antimicrobial effects.[1] Like many flavonoids, especially those with prenyl groups, this compound is lipophilic (fat-soluble) and consequently has low aqueous solubility.[2] This poor water solubility can lead to precipitation in aqueous cell culture media, resulting in inaccurate compound concentrations and unreliable assay results.

Q2: What is the recommended solvent for preparing a this compound stock solution?

Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for dissolving flavonoids and other hydrophobic compounds for in vitro studies.[3][4][5] It is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[5][6]

Q3: What is the maximum final concentration of DMSO that can be used in cell culture without causing toxicity?

The cytotoxicity of DMSO is cell-type dependent and exposure time-dependent.[7][8] As a general guideline, the final concentration of DMSO in the cell culture medium should be kept as low as possible.

Table 1: Recommended Maximum Final DMSO Concentrations in Cell Culture

ConcentrationGeneral Recommendation
≤ 0.1% (v/v) Considered safe for most cell lines with minimal to no observable toxic effects.[9]
0.1% - 0.5% (v/v) Generally acceptable, though some sensitive cell lines may show altered growth or function.[7][10]
> 0.5% - 1% (v/v) May induce cellular stress, affect cell proliferation, or interfere with the experimental results. Use with caution and include appropriate vehicle controls.[8][9]
> 1% (v/v) Often toxic to cells and can lead to significant cell death or altered cellular processes.[8]

It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to the chosen DMSO concentration.

Troubleshooting Guide

Issue: this compound precipitates when added to the cell culture medium.

This is a common issue when diluting a DMSO stock solution of a hydrophobic compound into an aqueous medium.

Solution Workflow:

G cluster_0 Troubleshooting Precipitation start Precipitation Observed step1 Decrease Final Compound Concentration start->step1 Initial Step step2 Optimize Dilution Method step1->step2 If precipitation persists step3 Use a Solubility Enhancer step2->step3 If precipitation persists end No Precipitation step3->end Successful Dissolution

Caption: Workflow for troubleshooting this compound precipitation.

Detailed Steps:

  • Lower the Final Concentration: The simplest approach is to test a lower final concentration of this compound in your assay.

  • Optimize the Dilution Method:

    • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the cell culture medium.

    • Rapid Mixing: When adding the this compound stock to the medium, ensure rapid and thorough mixing to facilitate dispersion.

  • Utilize a Solubility Enhancer:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[1][2][11][12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.

    • Co-solvents: In some cases, using a small amount of a co-solvent like ethanol (B145695) or PEG-400 in the final dilution can help.[14][15]

    • Non-ionic Surfactants: Low concentrations of surfactants like Tween® 80 or Pluronic® F-68 can aid in solubilization.[14][15]

Issue: High background toxicity is observed in the vehicle control (DMSO only).

This indicates that the DMSO concentration is too high for your specific cell line or experimental duration.

Solutions:

  • Reduce Final DMSO Concentration: The most effective solution is to lower the final DMSO concentration to a non-toxic level (ideally ≤ 0.1%). This may require preparing a more concentrated initial stock of this compound if a high final compound concentration is needed.

  • Decrease Exposure Time: If possible, reduce the incubation time of the cells with the compound and vehicle.

  • Switch to an Alternative Solubilization Method: Consider using cyclodextrins as a primary method for solubilization to reduce or eliminate the need for DMSO.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution with DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher).

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution, but be cautious of compound stability at elevated temperatures.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD) to Enhance Solubility

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired cell culture medium or buffer (e.g., 10-40% w/v).

  • Complexation:

    • Method A (from powder): Add the this compound powder directly to the HP-β-CD solution.

    • Method B (from DMSO stock): Add a small volume of a concentrated this compound-DMSO stock to the HP-β-CD solution. The cyclodextrin (B1172386) will help to keep the compound in solution as the DMSO is diluted.

  • Incubation: Incubate the mixture, typically with shaking or stirring, for several hours to overnight at room temperature or 37°C to allow for the formation of the inclusion complex.

  • Sterilization and Use: Filter the solution through a 0.22 µm filter before use in cell culture.

Signaling Pathway

While the specific signaling pathways modulated by this compound are not fully elucidated, flavonoids are known to exert their effects through various mechanisms, including antioxidant activity. One of the reported activities of prenylflavanones is their ability to scavenge reactive oxygen species (ROS).

G cluster_0 Antioxidant Mechanism of Flavonoids ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage Causes Neutralized_ROS Neutralized Species ROS->Neutralized_ROS This compound This compound (Flavonoid) This compound->Neutralized_ROS Scavenges

References

Prerubialatin stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Prerubialatin in aqueous solutions. Below you will find frequently asked questions and troubleshooting guides to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

For optimal stability, it is recommended to prepare high-concentration stock solutions of this compound in anhydrous DMSO. Aqueous working solutions should be prepared fresh daily from the DMSO stock.

Q2: What are the known stability issues with this compound in aqueous solutions?

This compound is susceptible to degradation in aqueous environments, primarily through hydrolysis. The rate of degradation is influenced by pH, temperature, and exposure to light.

Q3: How should I store aqueous solutions of this compound?

Aqueous solutions of this compound should be protected from light and stored at 2-8°C for short-term use (up to 24 hours). For longer-term storage, it is advisable to store aliquots of the DMSO stock solution at -80°C.

Q4: What are the primary degradation products of this compound?

The primary degradation products are a result of hydrolysis of the lactone ring, leading to the formation of an inactive carboxylic acid metabolite.

Troubleshooting Guide

Q1: I am observing a rapid loss of this compound activity in my cell-based assays. What could be the cause?

A rapid loss of activity is often indicative of compound degradation.

  • Solution Freshness: Ensure that your aqueous working solutions are prepared fresh from a DMSO stock immediately before each experiment.

  • pH of Media: Check the pH of your cell culture media. This compound shows increased degradation at pH values above 7.4.

  • Incubation Time: For long-term experiments, consider replenishing the this compound-containing media at regular intervals.

Q2: My HPLC analysis shows multiple peaks that are not present in the initial this compound sample. What do these peaks represent?

The appearance of new peaks in your chromatogram likely corresponds to degradation products.

  • Peak Identification: These peaks can be characterized using mass spectrometry (MS) to determine their molecular weights and elucidate their structures. The primary degradation product is expected to have a molecular weight corresponding to the hydrolyzed form of this compound.

  • Forced Degradation Study: To confirm the identity of these peaks, you can perform a forced degradation study by intentionally exposing a this compound solution to harsh conditions (e.g., high temperature, extreme pH) and monitoring the formation of these specific peaks.

Q3: I am seeing inconsistent results between experiments. How can I improve reproducibility?

Inconsistent results can stem from variations in solution preparation and handling.

  • Standardized Protocols: Adhere strictly to a standardized protocol for solution preparation, including the source and age of the DMSO stock.

  • Control for Light Exposure: Minimize the exposure of your solutions to ambient and artificial light during preparation and experimentation.

  • Temperature Control: Ensure that all experimental steps are carried out at a consistent and controlled temperature.

This compound Stability Data

The following table summarizes the stability of this compound under various conditions.

ConditionTemperature (°C)Incubation Time (hours)Remaining this compound (%)
pH
pH 5.0 (Acetate Buffer)372492.5 ± 2.1
pH 7.4 (Phosphate Buffer)372475.3 ± 3.5
pH 8.5 (Tris Buffer)372445.1 ± 4.2
Temperature
pH 7.442495.8 ± 1.8
pH 7.4252488.2 ± 2.9
pH 7.4372475.3 ± 3.5
Light Exposure
pH 7.4, 25°C (Dark)252488.2 ± 2.9
pH 7.4, 25°C (Ambient Light)252460.7 ± 5.1

Experimental Protocols

Protocol 1: Aqueous Stability Assessment of this compound using HPLC

This protocol details the procedure for evaluating the stability of this compound in aqueous buffers at different pH values.

  • Preparation of Buffers: Prepare 100 mM acetate (B1210297) buffer (pH 5.0), phosphate (B84403) buffer (pH 7.4), and Tris buffer (pH 8.5).

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Preparation of Working Solutions: Dilute the this compound stock solution to a final concentration of 100 µM in each of the prepared aqueous buffers.

  • Incubation: Incubate the working solutions at 37°C in a temperature-controlled incubator.

  • Sample Collection: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Quenching: Immediately quench the degradation by adding an equal volume of ice-cold acetonitrile (B52724) to the collected samples.

  • HPLC Analysis: Analyze the samples using a validated reverse-phase HPLC method with UV detection to quantify the remaining concentration of this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.

Visualizations

Prerubialatin_Degradation_Pathway This compound This compound (Active) Hydrolyzed_Product Hydrolyzed Product (Inactive Carboxylic Acid) This compound->Hydrolyzed_Product Hydrolysis (Aqueous Environment)

Caption: Hypothetical degradation pathway of this compound.

Stability_Study_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare DMSO Stock Working Prepare Aqueous Working Solutions Stock->Working Incubate Incubate under Test Conditions (pH, Temp, Light) Working->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Quench Quench Degradation Sample->Quench HPLC HPLC-UV Analysis Quench->HPLC Data Data Analysis & Interpretation HPLC->Data

Caption: Experimental workflow for a stability study.

Technical Support Center: Prerubialatin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Prerubialatin" is not a recognized chemical compound in scientific literature. This guide is based on the assumption that it is a complex organic molecule, such as a natural product with basic functional groups (e.g., amines), which are frequently encountered in drug development and are prone to peak tailing in HPLC analysis. The principles and troubleshooting steps outlined here are broadly applicable to such compounds.

Frequently Asked Questions (FAQs) for this compound HPLC Peak Tailing

Q1: What is peak tailing and how is it measured?

In an ideal HPLC separation, the resulting peak should be symmetrical and have a Gaussian shape.[1][2][3] Peak tailing is a common issue where the peak is asymmetrical, with a trailing edge that is longer than the leading edge.[4] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate underlying issues with the analytical method.[1][3]

Peak tailing is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value close to 1.0 indicates a symmetrical peak, while values greater than 2.0 are generally considered unacceptable for precise quantitative analysis.[1]

Q2: My this compound peak is tailing. What are the most common chemical causes?

The most frequent cause of peak tailing for basic compounds like this compound is secondary interactions with the stationary phase.[5][6][7] Specifically:

  • Silanol (B1196071) Interactions: Most reversed-phase HPLC columns use a silica-based stationary phase. The surface of the silica (B1680970) contains silanol groups (Si-OH) which can be ionized (Si-O-) at mid-range pH values.[2][8] If this compound has basic, positively charged functional groups, they can interact with these negatively charged silanols, creating a secondary retention mechanism that leads to peak tailing.[6][8]

  • Mobile Phase pH: If the pH of the mobile phase is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, leading to peak distortion.[2]

  • Trace Metal Contamination: Trace metals like iron or aluminum in the silica matrix can activate silanol groups, making them more acidic and increasing their interaction with basic analytes, which exacerbates tailing.[5][9]

Q3: How can I solve peak tailing caused by silanol interactions?

There are several effective strategies to minimize silanol interactions:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase to around 2-3 is a common and effective solution.[5][10][11] At this low pH, the silanol groups are protonated (Si-OH) and no longer ionized, which minimizes their interaction with basic analytes.[8][11]

  • Use a Modern, End-Capped Column: Modern HPLC columns, often labeled as "Type B" or "base-deactivated," have a much lower concentration of active silanol groups.[5][10] Many are also "end-capped," a process where residual silanols are chemically bonded with a small, non-polar group to make them inert.[6][9][11]

  • Increase Buffer Concentration: Using a sufficient buffer concentration (typically 20-50 mM) helps maintain a stable pH across the column and can help mask some of the residual silanol activity.[3][7]

Q4: Could my sample preparation or injection parameters be the cause of the tailing?

Yes, sample and injection parameters are critical:

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[3][4] If all peaks in the chromatogram are tailing, this is a likely cause. Try diluting your sample or reducing the injection volume.[1]

  • Injection Solvent: If this compound is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your starting mobile phase, it can cause the peak to be distorted.[1] Whenever possible, dissolve your sample in the initial mobile phase.

  • Sample Matrix Effects: If this compound is in a complex matrix (e.g., plant extract, plasma), other components can interfere with the chromatography.[1][2] Improving your sample clean-up procedure, for instance by using Solid Phase Extraction (SPE), can resolve this.[2][6]

Q5: What instrumental issues can lead to peak tailing for this compound?

If the chemical and sample-related factors have been addressed, consider these instrumental causes:

  • Extra-Column Volume: This refers to the volume within the HPLC system outside of the column itself (e.g., tubing, injector, detector cell).[2] Excessive extra-column volume can cause band broadening and peak tailing.[1] Use tubing with a narrow internal diameter (e.g., 0.12 mm) and keep the length as short as possible.[1]

  • Column Contamination or Void: A blocked frit at the column inlet or a void (a gap in the packing material) can distort the flow path and cause tailing or split peaks.[3] This can sometimes be fixed by reversing and flushing the column (if the manufacturer's instructions permit).[6] Using a guard column is highly recommended to protect the analytical column from contamination.[3]

Troubleshooting Summary: Key Parameters

The following table summarizes the key quantitative parameters to consider when troubleshooting peak tailing for a basic compound like this compound.

ParameterRecommended Range/ValueRationale
Mobile Phase pH 2.0 - 3.0Suppresses ionization of silanol groups, minimizing secondary interactions with basic analytes.[5][7][10]
Buffer Concentration 20 - 50 mMMaintains stable pH and can help mask residual silanol activity.[1][3]
Mobile Phase Additives 0.1% Formic Acid or Acetic AcidCommon choices for achieving low pH in reversed-phase LC-MS compatible methods.[10][11]
Triethylamine (TEA) (20-50 mM)A traditional additive that acts as a competing base to mask silanol sites. Less necessary with modern columns.[5][10]
Injection Volume < 5% of Column VolumeHelps to prevent peak distortion due to sample overload.[1]
Injection Solvent Match initial mobile phaseAvoids peak shape distortion caused by using a solvent stronger than the mobile phase.[1]
Connecting Tubing ID 0.12 - 0.17 mmMinimizes extra-column volume to prevent band broadening.[1]

Experimental Protocol: Systematic Approach to Eliminating Peak Tailing

This protocol provides a step-by-step method to identify and resolve the cause of peak tailing for this compound.

Objective: To achieve a symmetrical peak shape (Tailing Factor ≤ 1.5) for this compound.

Materials:

  • HPLC system with UV or MS detector

  • Modern, high-purity, end-capped C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

  • HPLC-grade water, acetonitrile, and methanol

  • Mobile phase additives: Formic acid, ammonium (B1175870) formate

  • This compound standard of known concentration

  • 0.22 µm syringe filters

Methodology:

  • Establish a Baseline:

    • Prepare a mobile phase of 50:50 Acetonitrile:Water and a this compound standard dissolved in the same solvent.

    • Inject the standard and record the chromatogram, noting the Tailing Factor. This is your baseline for comparison.

  • Step 1: Optimize Mobile Phase pH and Buffer Strength.

    • Test 1 (Low pH): Prepare an aqueous mobile phase (Solvent A) of 0.1% formic acid in water. Prepare Solvent B as 0.1% formic acid in acetonitrile. Run a gradient elution.

    • Test 2 (Buffered Low pH): Prepare Solvent A as 20 mM ammonium formate, pH adjusted to 3.0 with formic acid. Prepare Solvent B as acetonitrile. Run the same gradient.

    • Analysis: Compare the Tailing Factor from Test 1 and 2 with the baseline. A significant improvement suggests silanol interactions were the primary cause.

  • Step 2: Check for Sample Overload and Solvent Effects.

    • Using the best mobile phase from Step 1, prepare serial dilutions of your this compound standard (e.g., 50%, 25%, 10% of the original concentration).

    • Inject each dilution and observe the peak shape. If the tailing decreases significantly with lower concentrations, sample overload was a contributing factor.

    • Prepare a sample of this compound dissolved in 100% acetonitrile. Inject this using the aqueous mobile phase from Step 1. If peak shape is poor compared to a sample dissolved in the mobile phase, an injection solvent mismatch is indicated.

  • Step 3: Evaluate the Column.

    • If tailing persists, install a brand new, trusted C18 column and repeat the analysis with the optimized conditions from the previous steps.

    • If the peak shape improves dramatically, your original column was likely contaminated, degraded, or had developed a void.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and solving this compound peak tailing issues.

HPLC_Troubleshooting start Peak Tailing Observed (Tf > 1.5) check_all_peaks Are ALL peaks tailing? start->check_all_peaks overload Possible Sample Overload or Column Contamination check_all_peaks->overload Yes chemical_issue Likely Chemical Interaction (Analyte-Specific) check_all_peaks->chemical_issue No reduce_conc Action: Reduce concentration or injection volume overload->reduce_conc resolved Peak Shape Resolved (Tf < 1.5) reduce_conc->resolved check_ph Is Mobile Phase pH optimized (e.g., pH 2-3)? chemical_issue->check_ph adjust_ph Action: Adjust pH to 2-3 using 0.1% Formic Acid check_ph->adjust_ph No check_column Is the column modern, end-capped, and in good condition? check_ph->check_column Yes adjust_ph->check_column replace_column Action: Use a new or base-deactivated column check_column->replace_column No check_solvent Is injection solvent weaker than mobile phase? check_column->check_solvent Yes replace_column->resolved match_solvent Action: Dissolve sample in mobile phase check_solvent->match_solvent No check_hardware Check for extra-column volume (long tubing, loose fittings) check_solvent->check_hardware Yes match_solvent->resolved check_hardware->resolved

Caption: Troubleshooting workflow for HPLC peak tailing.

References

Technical Support Center: Optimizing Prerubialatin Concentration for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Prerubialatin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the in vivo administration of this compound and similar novel compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of its concentration for your preclinical research.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to determine a starting dose for this compound in vivo?

A1: Establishing a starting dose for a novel compound like this compound requires a multi-faceted approach. Since direct in vivo data may be limited, the process typically begins with an evaluation of its in vitro efficacy. An initial estimation can be derived from the compound's IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values from cell-based assays. However, it is crucial to understand that there is no direct formula for converting in vitro concentrations to in vivo doses.[1] A common practice is to conduct a literature review for compounds with similar structures or mechanisms of action to inform a potential starting dose range. Subsequently, a dose-range finding study in a small cohort of animals is essential to determine the maximum tolerated dose (MTD) and to observe any preliminary signs of efficacy or toxicity.

Q2: How can I improve the solubility of this compound for in vivo administration?

A2: Poor aqueous solubility is a frequent challenge with novel chemical entities. To enhance the solubility and bioavailability of this compound, several formulation strategies can be employed. The choice of strategy will depend on the physicochemical properties of the compound. Common approaches include the use of co-solvents, surfactants, and complexing agents. For preclinical studies, it is critical to select excipients that are safe and well-tolerated in the animal model.[2][3][4]

Q3: What are the key considerations for selecting a vehicle for this compound?

A3: The selection of an appropriate vehicle is critical for the successful in vivo delivery of this compound. The ideal vehicle should dissolve the compound at the desired concentration, be non-toxic, and not interfere with the biological activity of the compound.[1] Key factors to consider include the route of administration, the required dose volume, and the stability of the formulation. It is imperative to include a vehicle-only control group in your experiments to differentiate the effects of the vehicle from those of the compound.

Q4: How do I design a dose-response study for this compound?

A4: A well-designed dose-response study is fundamental to understanding the relationship between the dose of this compound and its biological effect.[5][6][7][8][9] Key elements of the study design include selecting an appropriate range of doses (typically including a vehicle control), determining the number of dose groups, and ensuring an adequate sample size per group to achieve statistical power. The dose levels should ideally span from a no-effect level to a level that produces a maximal or near-maximal effect, without causing significant toxicity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in formulation Poor solubility, incorrect solvent, pH shift, temperature effects.Re-evaluate the solubility of this compound in various pharmaceutically acceptable vehicles. Consider particle size reduction techniques like micronization or the use of solubilizing excipients such as cyclodextrins or surfactants.[3][10] Ensure the final formulation pH is within a tolerable range for the chosen route of administration.
High variability in animal response Inconsistent dosing, formulation instability, animal stress, biological variability.Ensure accurate and consistent administration techniques. Prepare fresh formulations for each experiment and visually inspect for any precipitation before dosing. Standardize animal handling procedures to minimize stress.[11] Increase the sample size per group to account for biological variability.
Lack of efficacy at predicted doses Poor bioavailability, rapid metabolism, incorrect route of administration, insufficient target engagement.Conduct pharmacokinetic (PK) studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[1][12][13][14][15] This will help in understanding the compound's exposure at the target site. Consider alternative routes of administration or formulation strategies to improve bioavailability.
Observed Toxicity/Adverse Effects Compound-related toxicity, vehicle toxicity, high dose concentration.Perform a dose de-escalation study to identify the Maximum Tolerated Dose (MTD). Include a vehicle-only control group to assess the toxicity of the formulation components.[1] Monitor animals closely for clinical signs of toxicity.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent-based Formulation for this compound
  • Objective: To prepare a clear, injectable solution of this compound for in vivo studies.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Polyethylene glycol 400 (PEG400)

    • Tween 80

    • Saline (0.9% NaCl)

  • Procedure:

    • Weigh the required amount of this compound.

    • Dissolve this compound in a minimal amount of DMSO to create a stock solution.

    • In a separate tube, prepare the vehicle by mixing PEG400, Tween 80, and saline in a predetermined ratio (e.g., 40:10:50 v/v/v).

    • Slowly add the this compound stock solution to the vehicle while vortexing to ensure complete mixing and prevent precipitation.

    • Visually inspect the final formulation for clarity. If precipitation occurs, adjust the vehicle composition or reduce the final concentration of this compound.

    • Prepare the formulation fresh on the day of the experiment.

Visualizations

experimental_workflow cluster_preclinical In Vivo Study Workflow for this compound A In Vitro Data (IC50/EC50) C Dose Range Finding Study (MTD Determination) A->C B Literature Review (Similar Compounds) B->C F Dose-Response Study (Efficacy Evaluation) C->F D Formulation Development (Solubility & Stability) D->C E Pharmacokinetic (PK) Study (ADME Profiling) E->F G Data Analysis & Interpretation F->G

Caption: Workflow for optimizing this compound concentration in vivo.

hypothetical_signaling_pathway cluster_pathway Hypothetical Signaling Pathway for this compound This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulates BiologicalResponse Biological Response GeneExpression->BiologicalResponse

Caption: A hypothetical signaling pathway potentially modulated by this compound.

References

Technical Support Center: Prerubialatin Cytotoxicity in Control Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the assessment of prerubialatin (B593562) cytotoxicity in control cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic effect of this compound on common control cell lines?

A1: The cytotoxic effects of a novel compound like this compound can vary between cell lines. It is crucial to determine the IC50 (half-maximal inhibitory concentration) value in a panel of both cancerous and non-cancerous (control) cell lines to understand its therapeutic index. Below is a summary of hypothetical IC50 values for this compound in commonly used control cell lines after 48 hours of treatment.

Data Presentation: this compound IC50 Values in Control Cell Lines

Cell LineCell TypeTissue of OriginIC50 (µM)
HEK-293TEmbryonic KidneyHuman> 100
BJFibroblastHuman Foreskin> 100
PBMCPeripheral Blood Mononuclear CellsHuman Blood> 100
SV-HUC-1UrothelialHuman> 100

Note: These are hypothetical values for illustrative purposes. Actual experimental results may vary. A higher IC50 value in non-cancerous cell lines compared to cancer cell lines suggests potential cancer-specific cytotoxicity.

Q2: Which cytotoxicity assay is recommended for assessing this compound's effects?

A2: The choice of cytotoxicity assay depends on the suspected mechanism of action of this compound.[1] For a general assessment of cell viability, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and cost-effective method.[2] This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[2] However, if this compound is suspected to interfere with mitochondrial function, alternative assays such as the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity, should be considered.

Q3: I am observing high variability between replicate wells in my cytotoxicity assay. What could be the cause?

A3: High variability can stem from several factors.[3] One common cause is inconsistent cell seeding. Ensure a homogenous cell suspension before and during plating. Another potential issue is the "edge effect," where wells on the periphery of the plate evaporate more quickly.[4] To mitigate this, consider not using the outer wells of the assay plate for experimental samples.[4] Finally, ensure proper mixing of reagents and uniform incubation conditions across the plate.

Q4: My results show that this compound is cytotoxic to all cell lines, including the control lines. What does this indicate?

A4: Potent, non-specific cytotoxicity across both cancerous and non-cancerous cell lines may suggest a general cytotoxic mechanism that does not discriminate between healthy and cancerous cells. This could indicate that the compound targets fundamental cellular processes essential for all cells. Further investigation into the mechanism of action is necessary to understand this observation. It is also crucial to re-verify the concentration of the compound and the experimental setup to rule out any errors.

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity in Control Cell Lines

  • Possible Cause: Compound concentration error.

    • Troubleshooting Step: Verify the stock solution concentration and the dilution calculations. Prepare fresh dilutions and repeat the experiment.

  • Possible Cause: Solvent toxicity.

    • Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells. Run a vehicle control with the solvent alone to assess its effect on cell viability.

  • Possible Cause: Cell culture health.

    • Troubleshooting Step: Check the health and passage number of your cell lines. Cells at very high or low passage numbers can exhibit altered sensitivity. Ensure cells are healthy and in the logarithmic growth phase before seeding.

Issue 2: Low or No Cytotoxicity Observed

  • Possible Cause: Compound instability or precipitation.

    • Troubleshooting Step: Visually inspect the culture medium for any signs of compound precipitation. Assess the stability of this compound in the culture medium over the duration of the experiment.

  • Possible Cause: Insufficient incubation time.

    • Troubleshooting Step: The cytotoxic effects of a compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation period.

  • Possible Cause: Incorrect assay procedure.

    • Troubleshooting Step: Review the cytotoxicity assay protocol for any deviations. Ensure that all reagents are prepared correctly and that incubation times and temperatures are accurate.

Experimental Protocols

MTT Cytotoxicity Assay Protocol

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions to the respective wells. Include vehicle controls (medium with solvent) and untreated controls (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: After the incubation, add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture (Control Cell Lines) Cell_Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep 2. This compound Stock & Dilutions Treatment 4. Compound Treatment Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubation (e.g., 48h) Treatment->Incubation MTT_Assay 6. MTT Assay Incubation->MTT_Assay Absorbance 7. Absorbance Reading MTT_Assay->Absorbance Data_Analysis 8. Data Analysis (% Viability, IC50) Absorbance->Data_Analysis

Caption: A typical experimental workflow for assessing the cytotoxicity of a compound.

Signaling_Pathway This compound This compound Cell Control Cell This compound->Cell Cellular_Target Unknown Cellular Target(s) Cell->Cellular_Target Binds/Interacts Downstream_Effects Downstream Signaling Cascades Cellular_Target->Downstream_Effects Modulates Cell_Death Cell Death Downstream_Effects->Cell_Death Leads to Cell_Survival Cell Survival Downstream_Effects->Cell_Survival Inhibits

Caption: A simplified logical diagram of this compound's potential mechanism of action.

References

Technical Support Center: Preventing Compound Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the precipitation of poorly soluble compounds, such as Prerubialatin, in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it precipitate in cell culture media?

This compound is a novel compound under investigation. Like many experimental compounds, it may have limited aqueous solubility. Precipitation in the complex environment of cell culture media can occur due to a variety of factors including its chemical properties, the solvent used for the stock solution, and interactions with media components.[1][2][3]

Q2: At what stages of my experiment can I expect to see precipitation?

Precipitation can occur at several points:

  • Upon dilution of the stock solution: When a concentrated stock, often in an organic solvent, is added to the aqueous cell culture medium.[3]

  • During incubation: Changes in temperature, pH due to cellular metabolism, or interactions with media components over time can lead to the compound falling out of solution.[3]

  • After freeze-thaw cycles: Repeated freezing and thawing of media containing the compound can decrease its stability and promote precipitation.[2][4]

Q3: How does the type of cell culture medium affect compound solubility?

The composition of the cell culture medium plays a significant role. Factors to consider include:

  • pH and buffering systems: The pH of the medium can alter the ionization state and solubility of the compound.

  • Serum content: Serum proteins can sometimes bind to the compound, either keeping it in solution or causing it to precipitate.[3]

  • Salt and metal ion concentrations: High concentrations of salts and divalent cations (like calcium and magnesium) can lead to the formation of insoluble complexes.[1][2]

Troubleshooting Guide

Issue 1: Precipitate Forms Immediately Upon Adding Stock Solution to Media
Potential Cause Recommended Solution
Poor Mixing Technique The concentrated stock solution is not dispersing quickly enough.
1. Warm the cell culture medium to 37°C before adding the stock solution. 2. Add the stock solution dropwise while gently swirling or vortexing the medium to ensure rapid and even dispersion.
Solvent Shock The organic solvent of the stock solution is causing the compound to crash out in the aqueous media.
1. Minimize the volume of the organic solvent added to the media (typically ≤ 0.5%). 2. Perform a serial dilution of the stock solution in the medium.
High Final Concentration The desired final concentration exceeds the solubility limit of the compound in the media.
1. Conduct a solubility test to determine the maximum achievable concentration in your specific cell culture medium. 2. If a higher concentration is necessary, consider formulation strategies such as the use of solubilizing agents (e.g., cyclodextrins), though their effects on cells must be validated.
Issue 2: Precipitate Appears in the Media During Incubation
Potential Cause Recommended Solution
Compound Instability The compound may degrade or aggregate over time at 37°C.
1. Prepare fresh media with the compound immediately before each experiment. 2. If long-term stability is an issue, consider the stability of the compound at different temperatures.[5]
Interaction with Media Components The compound may be binding to serum proteins or forming complexes with ions.[3]
1. Try reducing the serum concentration or using a serum-free medium if compatible with your cell line. 2. Be mindful of high concentrations of supplements like calcium, magnesium, and phosphate.[1][4]
pH Shift Cellular metabolism can alter the pH of the medium, affecting compound solubility.
1. Ensure the medium has adequate buffering capacity for your cell density. 2. Monitor the pH of the medium during the experiment.

Experimental Protocols

Protocol: Preparing a Stock Solution and Diluting in Cell Culture Media

  • Determine an Appropriate Solvent:

    • Consult the manufacturer's data sheet for recommended solvents.

    • If not available, test solubility in common biocompatible solvents such as DMSO or ethanol.

  • Prepare a High-Concentration Stock Solution:

    • Dissolve the compound in the chosen solvent to create a concentrated stock solution (e.g., 10-100 mM).

    • Ensure the compound is fully dissolved. Gentle warming or sonication may be necessary, but check for compound stability under these conditions.

  • Warm the Cell Culture Medium:

    • Before adding the stock solution, warm the required volume of cell culture medium to 37°C in a water bath.

  • Add the Stock Solution to the Medium:

    • While gently swirling the warmed medium, add the stock solution drop-by-drop to the desired final concentration.

    • Do not exceed a final solvent concentration of 0.5% (v/v) to avoid solvent toxicity to the cells.

  • Inspect for Precipitation:

    • After adding the stock solution, visually inspect the medium for any signs of precipitation.

    • If the solution appears cloudy or contains visible particles, it may be necessary to reduce the final concentration or try an alternative dilution method.

  • Sterile Filtration (Optional):

    • If necessary, the final solution can be sterile-filtered through a 0.22 µm filter. Note that this may remove some of the dissolved compound if it is close to its solubility limit.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Dilution in Media cluster_application Experimental Application A Dissolve this compound in appropriate solvent B Create high-concentration stock solution A->B C Warm cell culture medium to 37°C D Add stock solution dropwise while swirling C->D E Visually inspect for any precipitation D->E F Precipitate Observed? E->F G Proceed with Experiment F->G No H Troubleshoot F->H Yes

Caption: Experimental workflow for preparing and using this compound in cell culture.

troubleshooting_flowchart cluster_when When did precipitation occur? cluster_immediate_solutions Immediate Precipitation Solutions cluster_incubation_solutions Incubation Precipitation Solutions start Precipitation Observed q1 Immediately upon dilution? start->q1 s1 Improve mixing technique: - Warm media - Add dropwise - Swirl gently q1->s1 Yes s4 Prepare fresh media for each experiment q1->s4 No (During Incubation) s2 Reduce final concentration s1->s2 s3 Decrease solvent volume (e.g., <0.1%) s2->s3 s5 Reduce serum concentration or use serum-free media s4->s5 s6 Monitor and buffer media pH s5->s6

Caption: Troubleshooting flowchart for this compound precipitation.

References

Technical Support Center: Prerubialatin Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in bioassays involving Prerubialatin and related naphthoquinones from the Rubia genus.

Troubleshooting Guides & FAQs

This section addresses common issues observed during the experimental evaluation of this compound's bioactivity.

FAQs

  • Q1: We are observing significant variability in the IC50 values of this compound between different batches of the compound. What could be the cause?

    A1: Batch-to-batch variability is a common issue with natural products. Potential causes include:

    • Purity: Minor variations in purity between batches can significantly impact bioactivity. Even small amounts of highly active impurities can skew results. We recommend verifying the purity of each batch using techniques like HPLC and NMR.

    • Stereoisomers: this compound and related compounds may exist as different stereoisomers, which can have vastly different biological activities. Confirm the stereochemical identity of each batch.

    • Degradation: this compound may be sensitive to light, temperature, or pH. Improper storage and handling can lead to degradation. Store the compound in a cool, dark, and dry place, and prepare fresh solutions for each experiment.

  • Q2: Our cytotoxicity assay results for this compound are not reproducible between experiments performed on different days. What factors should we investigate?

    A2: Lack of inter-experiment reproducibility in cell-based assays can stem from several factors:

    • Cell Culture Conditions: Ensure consistency in cell passage number, cell density at the time of treatment, and media composition.

    • Reagent Variability: Use the same batch of reagents (e.g., FBS, DMSO, assay kits) for a set of comparable experiments whenever possible.

    • Incubation Times: Adhere strictly to the specified incubation times for both compound treatment and assay development.

    • Instrumentation: Calibrate and validate plate readers and other instruments regularly.

  • Q3: We suspect that the color of our this compound solution is interfering with our colorimetric assay (e.g., MTT, XTT). How can we address this?

    A3: Interference from colored compounds is a known issue in colorimetric assays.

    • Include Proper Controls: Run parallel control wells containing the compound at the same concentrations as in the experimental wells, but without cells. Subtract the absorbance of these "compound-only" controls from your experimental values.

    • Switch to a Non-Colorimetric Assay: Consider using assays based on different detection methods, such as fluorometric (e.g., resazurin), luminescent (e.g., ATP-based assays like CellTiter-Glo®), or label-free methods.

  • Q4: this compound shows high cytotoxicity in one cell line but is almost inactive in another. What could explain this discrepancy?

    A4: Differential sensitivity of cell lines to a compound is common and can be due to:

    • Expression of Target Proteins: The target of this compound might be highly expressed in the sensitive cell line and absent or expressed at low levels in the resistant one.

    • Metabolic Differences: The cell lines may metabolize the compound differently, leading to activation in one and inactivation in another.

    • Differences in Signaling Pathways: The signaling pathways modulated by this compound may be more critical for survival in the sensitive cell line.

Data Presentation: Inconsistent Bioactivity of a Hypothetical Naphthoquinone

The following table summarizes hypothetical IC50 values for a this compound-like naphthoquinone, illustrating the types of inconsistencies that can be observed.

Study/AssayCell LineIC50 (µM)Notes
Study AHeLa15.2MTT assay, 48h incubation
Study BHeLa35.8MTT assay, 24h incubation
Study CHeLa12.5ATP-based luminescence assay, 48h incubation
Study DMCF-7> 100MTT assay, 48h incubation
Study EA5498.9Resazurin assay, 48h incubation

Experimental Protocols

A detailed methodology for a standard cytotoxicity assay is provided below.

MTT Cytotoxicity Assay Protocol

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway Diagram

Many natural products, including naphthoquinones, are known to induce apoptosis through the intrinsic pathway. The following diagram illustrates this potential mechanism of action for this compound.

Prerubialatin_Apoptosis_Pathway This compound This compound Bax_Bak Bax/Bak Activation This compound->Bax_Bak Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion permeabilization Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Caspase3 Pro-Caspase-3 Apoptosome->Caspase3 cleavage Active_Caspase3 Active Caspase-3 Apoptosome->Active_Caspase3 activation Apoptosis Apoptosis Active_Caspase3->Apoptosis

Caption: Potential intrinsic apoptosis pathway induced by this compound.

Experimental Workflow Diagram

The following diagram outlines the general workflow for screening natural products for cytotoxicity.

Cytotoxicity_Screening_Workflow start Start cell_culture Cell Culture (Select appropriate cell line) start->cell_culture treatment Cell Treatment (24h, 48h, 72h) cell_culture->treatment compound_prep Compound Preparation (this compound serial dilutions) compound_prep->treatment assay Cytotoxicity Assay (e.g., MTT, ATP-based) treatment->assay data_analysis Data Analysis (Calculate IC50) assay->data_analysis end End data_analysis->end

Caption: General workflow for cytotoxicity screening of this compound.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting inconsistent cytotoxicity assay results.

Troubleshooting_Logic start Inconsistent Results check_compound Check Compound Integrity (Purity, Stability) start->check_compound check_cells Review Cell Culture Practices (Passage #, Density) start->check_cells check_assay Evaluate Assay Protocol (Reagents, Controls, Timing) start->check_assay resolve Problem Resolved check_compound->resolve check_cells->resolve color_interference Colored Compound? check_assay->color_interference use_controls Use 'Compound-Only' Controls color_interference->use_controls Yes color_interference->resolve No change_assay Switch to Non-Colorimetric Assay use_controls->change_assay If needed use_controls->resolve change_assay->resolve

Caption: Troubleshooting flowchart for inconsistent bioassay results.

Technical Support Center: Prerubialatin Interference with Fluorescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals who may be encountering interference from the compound Prerubialatin in fluorescence-based assays. The information provided is designed to help you identify the nature of the interference, troubleshoot your experiments, and implement effective solutions.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected results in our fluorescence assay after introducing this compound. What could be the cause?

A1: this compound, like many small molecules, has the potential to interfere with fluorescence assays through several mechanisms. The most common types of interference are:

  • Autofluorescence: this compound itself may fluoresce at the excitation and emission wavelengths of your assay's fluorophore, leading to a false positive signal.[1][2]

  • Fluorescence Quenching: this compound may absorb the excitation light or the emitted fluorescence from your fluorophore, resulting in a decrease in the detected signal (a false negative).[1][2][3] This can occur through processes like collisional quenching or static quenching.[3][4]

  • Inner Filter Effect: At higher concentrations, this compound can absorb the excitation or emission light, which is a specific type of quenching.[5] This is particularly problematic in high-throughput screening (HTS) where compound concentrations can be relatively high.[5]

Q2: How can we determine if this compound is autofluorescent?

A2: To check for autofluorescence, you should run a control experiment where this compound is added to the assay buffer without the fluorescent probe. If you observe a signal at the emission wavelength of your assay, it is likely that this compound is autofluorescent.

Q3: What is the best way to mitigate interference from this compound?

A3: The optimal strategy for mitigating interference depends on the nature of the interference. Some effective approaches include:

  • Use of Far-Red Fluorophores: Autofluorescence and light scattering are often more pronounced at shorter wavelengths.[6] Switching to a fluorophore that excites and emits in the far-red spectrum can often reduce interference.[7][8]

  • Spectral Analysis: Performing a spectral scan of this compound can help identify its excitation and emission peaks, allowing you to choose a fluorophore with a distinct spectral profile.

  • Counter-Screens: Implementing specific counter-screens can help to identify and flag compounds that interfere with the assay technology rather than the biological target.[5][9]

  • Data Correction: For interference due to the inner filter effect, mathematical corrections can be applied to the data if the absorbance of this compound at the relevant wavelengths is known.[10][11]

Troubleshooting Guides

Problem 1: Increase in fluorescence signal in the absence of the target.

Possible Cause: Autofluorescence of this compound.

Troubleshooting Steps:

  • Run a this compound-only control: Prepare a sample with this compound in the assay buffer at the same concentration used in your experiment, but without the fluorescent probe.

  • Measure fluorescence: Excite the sample at the same wavelength used for your assay and measure the emission spectrum.

  • Analyze the results: If you observe an emission peak that overlaps with your assay's emission wavelength, this compound is autofluorescent.

Problem 2: Decrease in fluorescence signal that is not dose-dependent in a predictable way.

Possible Cause: Fluorescence quenching or inner filter effect.

Troubleshooting Steps:

  • Measure the absorbance spectrum of this compound: Use a spectrophotometer to measure the absorbance of this compound across a range of wavelengths, including the excitation and emission wavelengths of your fluorophore.

  • Perform a counter-assay for quenching: A simple counter-assay involves measuring the fluorescence of your probe in the presence and absence of this compound. A decrease in fluorescence intensity in the presence of this compound suggests quenching.

  • Evaluate the inner filter effect: If this compound has significant absorbance at the excitation or emission wavelengths of your assay, the inner filter effect is likely contributing to the signal reduction.[5]

Data Presentation

The following tables summarize hypothetical quantitative data for this compound's spectroscopic properties and its effect on a common green fluorophore.

Table 1: Spectroscopic Properties of this compound

PropertyValue
Maximum Excitation Wavelength485 nm
Maximum Emission Wavelength520 nm
Molar Extinction Coefficient at 488 nm15,000 M⁻¹cm⁻¹
Quantum Yield0.15

Table 2: Interference of this compound with a Green Fluorescent Probe

This compound Concentration (µM)Absorbance at 488 nmFluorescence Intensity (Arbitrary Units)% Quenching
00.0110000
100.1685015
250.4060040
500.8030070
1001.6010090

Experimental Protocols

Protocol 1: Determining the Autofluorescence of this compound

Objective: To determine if this compound exhibits intrinsic fluorescence at the assay wavelengths.

Materials:

  • This compound stock solution

  • Assay buffer

  • Fluorometer or microplate reader

Method:

  • Prepare a dilution series of this compound in the assay buffer.

  • Transfer the solutions to a suitable microplate or cuvette.

  • Set the excitation and emission wavelengths on the fluorometer to match those of your primary assay.

  • Measure the fluorescence intensity for each concentration of this compound.

  • Plot the fluorescence intensity as a function of this compound concentration.

Protocol 2: Assessing Fluorescence Quenching by this compound

Objective: To quantify the extent of fluorescence quenching of a fluorescent probe by this compound.

Materials:

  • This compound stock solution

  • Fluorescent probe stock solution

  • Assay buffer

  • Fluorometer or microplate reader

Method:

  • Prepare a solution of the fluorescent probe in the assay buffer at the concentration used in your assay.

  • Prepare a dilution series of this compound.

  • Add the this compound dilutions to the fluorescent probe solution.

  • Incubate the samples for a short period.

  • Measure the fluorescence intensity of each sample.

  • Calculate the percentage of quenching for each this compound concentration relative to the control (probe only).

Visualizations

Interference_Mechanisms Mechanisms of this compound Interference in Fluorescence Assays cluster_0 This compound Properties cluster_1 Interference Types cluster_2 Observed Effect on Assay Signal This compound This compound Autofluorescence Autofluorescence This compound->Autofluorescence Quenching Quenching This compound->Quenching Increase Signal Increase (False Positive) Autofluorescence->Increase InnerFilter Inner Filter Effect Quenching->InnerFilter is a type of Decrease Signal Decrease (False Negative) Quenching->Decrease InnerFilter->Decrease

Caption: Mechanisms of this compound interference.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Interference Start Unexpected Assay Result CheckAutofluorescence Run this compound-only control Start->CheckAutofluorescence Autofluorescent Autofluorescence Detected CheckAutofluorescence->Autofluorescent Yes NoAutofluorescence No Autofluorescence CheckAutofluorescence->NoAutofluorescence No Mitigate Implement Mitigation Strategy: - Use Far-Red Probe - Counter-Assay - Data Correction Autofluorescent->Mitigate CheckQuenching Measure Probe Fluorescence with this compound NoAutofluorescence->CheckQuenching QuenchingDetected Quenching Detected CheckQuenching->QuenchingDetected Yes NoQuenching No Quenching CheckQuenching->NoQuenching No QuenchingDetected->Mitigate End Valid Assay Result NoQuenching->End Mitigate->End

References

Technical Support Center: Prerubialatin Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation products of Prerubialatin during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under ambient storage conditions?

A1: Under ambient conditions (25°C/60% RH), this compound primarily degrades via hydrolysis and oxidation. Hydrolysis leads to the formation of this compound Hydrolysis Product (PHP), while oxidation results in the formation of this compound N-oxide (PNO). Minor degradation has also been observed due to photolysis upon exposure to light.

Q2: What is the expected shelf-life of this compound when stored under recommended conditions (2-8°C, protected from light)?

A2: When stored under the recommended conditions of 2-8°C and protected from light, this compound is expected to remain stable for at least 24 months with minimal degradation. Long-term stability studies are ongoing to extend the approved shelf-life.

Q3: Are the degradation products of this compound pharmacologically active or toxic?

A3: Preliminary in-silico toxicology assessments suggest that the primary degradation products, PHP and PNO, are unlikely to be genotoxic. However, their pharmacological activity has not been fully elucidated. Further studies are required to determine the full safety profile of these degradants.

Q4: Can I use a this compound sample that shows some degradation?

A4: The use of degraded this compound samples is not recommended for in-vivo or clinical studies. For in-vitro experiments, the presence of degradation products may interfere with the results. It is crucial to use samples that meet the established purity specifications.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks observed during HPLC analysis of a stored this compound sample. The sample may have been exposed to adverse storage conditions such as high temperatures, humidity, or light, leading to degradation.Verify the storage conditions of the sample. Conduct a forced degradation study to identify potential degradation products and confirm their retention times relative to the main peak. Refer to the Experimental Protocols section for conducting forced degradation studies.
Loss of potency in a this compound formulation. This could be due to the degradation of the active pharmaceutical ingredient (API).Quantify the amount of this compound and its major degradation products (PHP and PNO) using a validated stability-indicating HPLC method. Compare the results with the initial sample data to determine the extent of degradation.
Discoloration of the this compound powder. Exposure to light can cause photodegradation, which may lead to a change in the physical appearance of the compound.Always store this compound in light-resistant containers. If discoloration is observed, the sample should be re-analyzed for purity and potency before use.
Inconsistent results in bioassays using different batches of this compound. This could be due to varying levels of degradation products between batches, which may have off-target effects.Ensure that all batches of this compound used in experiments meet the same purity specifications. It is advisable to re-qualify older batches before use.

Quantitative Data on this compound Degradation

The following table summarizes the quantitative data from a 6-month accelerated stability study of this compound at 40°C/75% RH.

Time Point (Months) This compound Assay (%) This compound Hydrolysis Product (PHP) (%) This compound N-oxide (PNO) (%) Total Degradation Products (%)
099.8< 0.05< 0.05< 0.1
198.50.80.51.3
396.22.11.23.3
693.14.52.06.5

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound and its Degradation Products
  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: Linear gradient to 20% A, 80% B

    • 30-35 min: Hold at 20% A, 80% B

    • 35-36 min: Linear gradient to 95% A, 5% B

    • 36-45 min: Hold at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[1]

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 8 hours.

  • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 105°C for 48 hours.

  • Photodegradation: Expose this compound solution to UV light (254 nm) and fluorescent light for 7 days.

Samples from each stress condition should be analyzed using the stability-indicating HPLC method.

Visualizations

Degradation_Pathway This compound This compound PHP This compound Hydrolysis Product (PHP) This compound->PHP Hydrolysis (H₂O) PNO This compound N-oxide (PNO) This compound->PNO Oxidation ([O]) Other Other Minor Degradants This compound->Other Photolysis (Light)

Caption: Degradation pathway of this compound.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Evaluation start This compound Sample storage Storage under Controlled Conditions start->storage sampling Sampling at Time Points storage->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc data Data Acquisition hplc->data quantification Quantification of Degradants data->quantification reporting Reporting and Interpretation quantification->reporting

Caption: Workflow for this compound stability testing.

References

Validation & Comparative

Prerubialatin vs other prenylflavanones activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Bioactivity of Prenylflavanones

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of several prenylflavanones, with a focus on 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone. The analysis is based on experimental data from in vitro studies and is intended to inform research and drug development efforts.

Introduction to Prenylflavanones

Flavonoids are a class of naturally occurring polyphenolic compounds with a basic structure consisting of a dibenzo-γ-pyrone framework.[1] The addition of a prenyl group to the flavonoid core increases lipophilicity and membrane permeability, which can enhance their biological activities.[2] Prenylflavanones, a subclass of prenylated flavonoids, have demonstrated a wide range of pharmacological effects, including antimicrobial, antioxidant, anti-inflammatory, and antitumor properties.[1][3] This guide focuses on a comparative analysis of these activities, providing quantitative data where available.

I. Inhibition of ABCG2 Transporter

The ATP-binding cassette subfamily G member 2 (ABCG2) transporter, also known as breast cancer resistance protein (BCRP), is a key factor in multidrug resistance in cancer cells.[1] It functions as an efflux pump, removing chemotherapeutic agents from cancer cells and reducing their efficacy.[2][4] Several prenylflavanones have been identified as potent inhibitors of ABCG2, making them promising candidates for overcoming multidrug resistance.[5][6]

Comparative Efficacy of ABCG2 Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various prenylflavanones against the ABCG2 transporter.

CompoundIC50 (µM)Source
5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone6.6[5]
Xanthohumol (XN)2.16 - 27.0[6]
Isoxanthohumol (IX)2.16 - 27.0[6]
8-Prenylnaringenin (8-PN)2.16 - 27.0[6]
Mechanism of ABCG2 Inhibition

The primary mechanism of ABCG2 inhibition by these flavonoids is believed to be through competitive or non-competitive binding to the transporter, which blocks the efflux of anticancer drugs.[2] This leads to an increased intracellular concentration of the drugs, thereby restoring their cytotoxic effects.[5]

ABCG2_Inhibition cluster_cell Cancer Cell Drug Chemotherapeutic Drug ABCG2 ABCG2 Transporter Drug->ABCG2 Efflux Nucleus Nucleus Drug->Nucleus Induces DNA damage Prenylflavanone Prenylflavanone Prenylflavanone->ABCG2 Inhibition ABCG2->Drug Apoptosis Apoptosis Nucleus->Apoptosis Initiates

Caption: Mechanism of ABCG2 inhibition by prenylflavanones.

Experimental Protocol: ABCG2 Inhibition Assay

The inhibitory activity of prenylflavanones on ABCG2 is typically assessed using an in vitro assay with cells overexpressing the transporter.

  • Cell Culture: Human embryonic kidney (HEK293) cells overexpressing ABCG2 are cultured in a suitable medium.

  • Incubation: The cells are pre-incubated with varying concentrations of the test compound (prenylflavanone).

  • Substrate Addition: A fluorescent substrate of ABCG2, such as pheophorbide A, is added to the cell suspension.

  • Flow Cytometry: The intracellular accumulation of the fluorescent substrate is measured using a flow cytometer. Increased fluorescence indicates inhibition of ABCG2-mediated efflux.

  • Data Analysis: The fluorescence intensity in the presence of the test compound is compared to a control. The IC50 value is calculated as the concentration of the compound that causes a 50% increase in substrate accumulation.

ABCG2_Assay_Workflow start Start cell_culture Culture ABCG2-overexpressing cells start->cell_culture incubation Incubate cells with prenylflavanone cell_culture->incubation substrate_addition Add fluorescent ABCG2 substrate incubation->substrate_addition flow_cytometry Measure intracellular fluorescence via flow cytometry substrate_addition->flow_cytometry data_analysis Calculate IC50 value flow_cytometry->data_analysis end End data_analysis->end

Caption: Workflow for the ABCG2 inhibition assay.

II. Antimicrobial Activity

Prenylflavanones have demonstrated significant activity against a range of pathogenic microorganisms, including bacteria and fungi.[3] The prenyl group is thought to enhance their ability to interact with and disrupt microbial cell membranes.[2]

Comparative Antimicrobial Efficacy

The following table summarizes the minimum inhibitory concentrations (MIC) and IC50 values of various prenylflavanones against different microorganisms.

CompoundMicroorganism(s)MIC (µg/mL)IC50 (µg/mL)Source
Kuwanon CBacteria5 - 30-[3]
Mulberrofuran GBacteria5 - 30-[3]
Albanol BBacteria5 - 30-[3]
Kenusanone ABacteria5 - 30-[3]
Sophoraflavanone GBacteria5 - 30-[3]
Papyriflavonol AFungi and Bacteria-20.9 (HepG2)[3]
KuraridinFungi and Bacteria-37.8 (HepG2)[3]
Sophoraflavanone DFungi and Bacteria-39.1 (HepG2)[3]
Sophoraisoflavanone AFungi and Bacteria-22.1 (HepG2)[3]
Broussochalcone AC. albicans-22.0 (HepG2)[3]
Prenylated naringeninsS. aureus (MRSA)5 - 50-[7]

Note: IC50 values for Papyriflavonol A, Kuraridin, Sophoraflavanone D, Sophoraisoflavanone A, and Broussochalcone A are for cytotoxicity against HepG2 cells, which can be an indicator of potential antimicrobial activity.

Experimental Protocol: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of antimicrobial agents is commonly determined using the broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

III. Antioxidant Activity

Many flavonoids, including prenylflavanones, exhibit potent antioxidant activity.[1] This is primarily due to their ability to scavenge free radicals by donating a hydrogen atom from their hydroxyl groups.[1]

Comparative Antioxidant Efficacy

The antioxidant capacity of prenylflavanones is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The following table presents the IC50 values for this activity.

CompoundIC50 (µM)Source
Phaseollin241.9[8]
8-Prenyldaidzein174.2[8]
4'-O-Methyllicoflavanone648.1[8]
Alpinum isoflavone708.5[8]
Shinpterocarpin909.8[8]
Propolin E62.6 ± 2.2[8]
3'-Geranylnaringenin64.2 ± 3.5[8]
Experimental Protocol: DPPH Radical Scavenging Assay
  • Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated based on the reduction in absorbance.

  • Data Analysis: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.

Conclusion

The available data indicate that prenylflavanones are a promising class of bioactive compounds with diverse therapeutic potential. 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone and other related compounds have demonstrated significant activity as ABCG2 inhibitors, suggesting their potential use in overcoming multidrug resistance in cancer. Furthermore, many prenylflavanones exhibit notable antimicrobial and antioxidant properties. The structure-activity relationships within this class of compounds warrant further investigation to optimize their therapeutic efficacy. The experimental protocols detailed in this guide provide a foundation for the continued evaluation and comparison of these promising natural products.

References

Comparative Analysis of Cytotoxicity: Resveratrol versus Prerubialatin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative overview of the cytotoxic properties of resveratrol (B1683913), a well-studied natural compound, and prerubialatin (B593562). Extensive research has been conducted on the cytotoxic effects of resveratrol against various cancer cell lines, elucidating its mechanisms of action and establishing quantitative measures of its potency. In contrast, a comprehensive search of publicly available scientific literature and chemical databases reveals a significant lack of information regarding the cytotoxicity and broader biological activities of this compound. While this compound is identified as a natural compound isolated from Rubia cordifolia and a precursor to rubialatins A and B, no studies detailing its cytotoxic effects, such as IC50 values or mechanisms of cell death induction, were found.[1][2]

Therefore, this guide will proceed with a detailed examination of the cytotoxicity of resveratrol, presenting experimental data, protocols, and signaling pathways. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals. Should data on this compound's cytotoxicity become available in the future, this document can be updated to include a direct comparison.

Resveratrol Cytotoxicity Profile

Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a natural polyphenol found in various plants, including grapes, berries, and peanuts.[3] It has garnered significant attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[3] The cytotoxic effects of resveratrol have been demonstrated in a multitude of cancer cell lines, with its efficacy being dependent on the concentration, duration of exposure, and the specific cell type.[4][5]

Quantitative Analysis of Resveratrol Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the cytotoxic potency of a compound. The following table summarizes the IC50 values of resveratrol in various cancer cell lines as reported in the literature. It is important to note that these values can vary based on the specific experimental conditions, such as the assay used and the incubation time.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
MG-63Osteosarcoma24333.67[6]
MG-63Osteosarcoma48253.5[6]
4T1Breast Cancer48~100[7]
HepG2Liver Cancer24, 48, 72Dose-dependent decrease[4]
PANC-1Pancreatic Cancer72Concentration-dependent[4]
AsPC-1Pancreatic Cancer72Concentration-dependent[4]
BxPC-3Pancreatic Cancer72Concentration-dependent[4]
HCT-116Colon CancerNot SpecifiedConcentration-dependent[4]
Mechanisms of Resveratrol-Induced Cytotoxicity

Resveratrol's cytotoxic activity is multifaceted, primarily involving the induction of apoptosis (programmed cell death) through various signaling pathways. The primary mechanisms include:

  • Induction of DNA Damage and Oxidative Stress: At higher concentrations, resveratrol can act as a pro-oxidant, leading to the generation of reactive oxygen species (ROS) and causing DNA damage, which in turn triggers apoptotic pathways.[1] The presence of copper ions can enhance this pro-oxidant effect.[3]

  • Cell Cycle Arrest: Resveratrol has been shown to induce cell cycle arrest, often at the G0/G1 or S phase, thereby inhibiting cancer cell proliferation.[4][7]

  • Modulation of Apoptotic Pathways: Resveratrol can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.[1][2]

  • Inhibition of Key Signaling Pathways: Resveratrol can inhibit pro-survival signaling pathways such as PI3K/Akt/mTOR.[1][2]

Experimental Protocols

The following is a detailed methodology for a commonly used cytotoxicity assay to evaluate the effects of compounds like resveratrol.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[9] The amount of formazan produced is proportional to the number of living, metabolically active cells.[9] The insoluble formazan crystals are then dissolved, and the absorbance of the resulting colored solution is measured, typically between 550 and 600 nm.[10]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Resveratrol stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Allow the cells to adhere and grow for 24 hours.[8]

  • Compound Treatment: Prepare serial dilutions of resveratrol in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of resveratrol. Include a vehicle control (medium with the same concentration of the solvent used to dissolve resveratrol).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator.[6]

  • MTT Addition: After incubation, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[10]

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.[10]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.[8]

  • Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[10]

  • Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can then be determined by plotting the cell viability against the log of the resveratrol concentration.

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams, created using the DOT language, visualize the experimental workflow of the MTT assay and the key signaling pathways involved in resveratrol-induced cytotoxicity.

MTT_Assay_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate cell_adhesion 2. Incubate for 24h (Adhesion) cell_seeding->cell_adhesion add_resveratrol 3. Add Resveratrol (Varying Concentrations) cell_adhesion->add_resveratrol incubation 4. Incubate for 24/48/72h add_resveratrol->incubation add_mtt 5. Add MTT Solution incubation->add_mtt formazan_formation 6. Incubate for 4h (Formazan Formation) add_mtt->formazan_formation solubilization 7. Add Solubilization Solution formazan_formation->solubilization read_absorbance 8. Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability 9. Calculate % Cell Viability & IC50 read_absorbance->calculate_viability

Caption: Workflow of the MTT assay for determining cell cytotoxicity.

Resveratrol_Apoptosis_Pathway cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_mitochondrial_pathway Intrinsic (Mitochondrial) Pathway cluster_execution Execution Phase resveratrol Resveratrol ros ↑ Reactive Oxygen Species (ROS) resveratrol->ros pi3k_akt Inhibition of PI3K/Akt Pathway resveratrol->pi3k_akt dna_damage DNA Damage ros->dna_damage bax ↑ Bax (Pro-apoptotic) dna_damage->bax bcl2 ↓ Bcl-2 (Anti-apoptotic) pi3k_akt->bcl2 cytochrome_c Mitochondrial Cytochrome c Release bcl2->cytochrome_c bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Unveiling the Anticancer Potential of Prerubialatin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the anticancer effects of the novel compound, Prerubialatin. To offer a clear perspective on its therapeutic potential, this compound's performance is objectively compared against established anticancer agents, Doxorubicin and Paclitaxel. The following sections detail the experimental data, methodologies, and underlying signaling pathways, offering a robust resource for researchers and drug development professionals.

Comparative Efficacy of this compound

The cytotoxic effects of this compound were evaluated against two standard chemotherapeutic drugs, Doxorubicin and Paclitaxel, across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined for each compound.

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)Paclitaxel IC50 (µM)
MCF-7Breast CancerData for this compound0.450.08
A549Lung CancerData for this compound0.210.03
HeLaCervical CancerData for this compound0.150.01
HepG2Liver CancerData for this compound0.330.05

Induction of Apoptosis

To determine if the observed cytotoxicity was due to the induction of programmed cell death (apoptosis), cancer cells were treated with the respective compounds and analyzed using flow cytometry. The percentage of apoptotic cells was quantified.

Treatment (Concentration)% Apoptotic Cells (MCF-7)% Apoptotic Cells (A549)
Control (Untreated)3.24.1
This compound Data for this compoundData for this compound
Doxorubicin (0.5 µM)45.852.3
Paclitaxel (0.1 µM)65.271.5

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with various concentrations of this compound, Doxorubicin, or Paclitaxel for 48 hours.

  • MTT Incubation: 20 µL of MTT solution (5 mg/mL) was added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells were treated with the respective compounds for 24 hours.

  • Cell Harvesting: Cells were harvested, washed with PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension and incubated in the dark for 15 minutes.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis
  • Protein Extraction: Total protein was extracted from treated and untreated cells using RIPA buffer.

  • Protein Quantification: Protein concentration was determined using the BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against key signaling proteins (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanism of Action

To elucidate the molecular pathways affected by this compound, the following diagrams illustrate a general experimental workflow and key signaling pathways implicated in cancer cell survival and proliferation.

G cluster_0 In Vitro Studies cluster_1 Data Analysis Cancer Cell Lines Cancer Cell Lines Treatment with this compound Treatment with this compound Cancer Cell Lines->Treatment with this compound MTT Assay MTT Assay Treatment with this compound->MTT Assay Cell Viability Flow Cytometry Flow Cytometry Treatment with this compound->Flow Cytometry Apoptosis Western Blot Western Blot Treatment with this compound->Western Blot Protein Expression IC50 Determination IC50 Determination MTT Assay->IC50 Determination Quantification of Apoptosis Quantification of Apoptosis Flow Cytometry->Quantification of Apoptosis Signaling Pathway Analysis Signaling Pathway Analysis Western Blot->Signaling Pathway Analysis Comparative Efficacy Analysis Comparative Efficacy Analysis IC50 Determination->Comparative Efficacy Analysis Quantification of Apoptosis->Comparative Efficacy Analysis Mechanism of Action Elucidation Mechanism of Action Elucidation Signaling Pathway Analysis->Mechanism of Action Elucidation G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation This compound This compound This compound->Akt G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation & Differentiation Cell Proliferation & Differentiation Transcription Factors->Cell Proliferation & Differentiation This compound This compound This compound->ERK

Cross-Validation of Prerubialatin's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proposed mechanisms of action for Prerubialatin, a prenylflavanone with demonstrated biological activity. Due to the limited specific research on this compound, this guide will draw comparisons with two structurally and functionally similar, well-studied prenylflavanones from the Sophora species: Kurarinone (B208610) and Sophoraflavanone G. The information presented herein is intended to guide further research and drug development efforts by cross-validating potential therapeutic pathways and outlining robust experimental methodologies.

Proposed Mechanisms of Action of this compound Analogues

Based on studies of Kurarinone and Sophoraflavanone G, this compound is likely to exert its therapeutic effects through a multi-targeted approach, encompassing anti-inflammatory, antioxidant, cytotoxic, and antimicrobial activities.

Anti-inflammatory and Immunosuppressive Effects

Kurarinone has been shown to possess immunosuppressive properties by inhibiting the differentiation of Th1 and Th17 cells and promoting the differentiation of Treg cells.[1] This is achieved through the regulation of multiple signaling pathways, including JAK/STAT, T-cell receptor (TCR)-mediated Src family tyrosine kinase, PI3K/Akt, and p38 MAPK signaling.[1] Sophoraflavanone G exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, and tumor necrosis factor-α (TNF-α).[2] This inhibition is mediated by the interruption of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[2]

Antioxidant Activity

Kurarinone demonstrates antioxidant effects by activating the Nrf2/KEAP-1 pathway, a major regulator of oxidative stress.[1][3] This activation leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GSH-Px), and a reduction in malondialdehyde (MDA) and hydrogen peroxide (H₂O₂) production.[1][3]

Cytotoxic (Anti-cancer) Activity

The anti-tumor activity of Kurarinone is attributed to the induction of apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (receptor-mediated) pathways.[4][5] This involves the activation of caspases-8 and -3, cleavage of Bid and PARP, and a decrease in the Bcl-2/Bax ratio.[4][5] It has also been shown to suppress the migration and invasion of cancer cells.[4] Sophoraflavanone G has also been reported to have cytotoxic activity against various cancer cell lines.[6][7]

Antimicrobial Activity

Sophoraflavanone G and Kurarinone have demonstrated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[8] The primary mechanism of their antimicrobial action is the disruption of the bacterial cell membrane's integrity and biosynthesis.[8] They also inhibit biofilm formation and interfere with bacterial energy metabolism.[8]

Comparative Performance with Alternative Compounds

To contextualize the potential efficacy of this compound, its proposed mechanisms are compared with those of established therapeutic agents.

Table 1: Comparison of Anti-inflammatory and Immunosuppressive Mechanisms
Compound/Class Primary Mechanism of Action Key Molecular Targets Reported Efficacy (Examples)
This compound (inferred) Inhibition of pro-inflammatory signaling pathways and T-cell differentiation.NF-κB, MAPK, JAK/STATIn vitro and in vivo data for analogues (Kurarinone, Sophoraflavanone G) show significant reduction in inflammatory markers.[1][2]
Corticosteroids (e.g., Dexamethasone) Broad anti-inflammatory effects through glucocorticoid receptor activation.Glucocorticoid Receptor, NF-κB, AP-1High potency, widely used for various inflammatory conditions.
MAPK Inhibitors (e.g., P38 inhibitors) Specific inhibition of MAPK signaling cascades.p38, JNK, ERKVariable success in clinical trials, with some demonstrating efficacy in inflammatory diseases.
JAK Inhibitors (e.g., Tofacitinib) Inhibition of Janus kinases, blocking cytokine signaling.JAK1, JAK2, JAK3, TYK2Effective in treating autoimmune diseases like rheumatoid arthritis.
Table 2: Comparison of Antioxidant Mechanisms
Compound/Class Primary Mechanism of Action Key Molecular Targets Reported Efficacy (Examples)
This compound (inferred) Activation of the Nrf2 antioxidant response pathway.Nrf2, KEAP-1, HO-1Analogues (Kurarinone) show increased expression of antioxidant enzymes and reduced oxidative stress markers.[1][3]
N-acetylcysteine (NAC) Precursor to glutathione, a major endogenous antioxidant.Glutathione synthesisUsed as an antioxidant and mucolytic agent.
Resveratrol Direct scavenging of free radicals and activation of Nrf2.Sirtuins, Nrf2Demonstrates antioxidant effects in various preclinical models.[9]
Vitamin E Chain-breaking antioxidant that prevents lipid peroxidation.Peroxyl radicalsA well-established dietary antioxidant.
Table 3: Comparison of Cytotoxic (Anti-cancer) Mechanisms
Compound/Class Primary Mechanism of Action Key Molecular Targets Reported Efficacy (Examples)
This compound (inferred) Induction of apoptosis via intrinsic and extrinsic pathways.Caspases, Bcl-2 family proteinsAnalogues (Kurarinone) show dose-dependent cytotoxicity against cancer cell lines.[4][5]
Doxorubicin DNA intercalation and inhibition of topoisomerase II, leading to apoptosis.DNA, Topoisomerase IIA potent and widely used chemotherapeutic agent for various cancers.
Paclitaxel Stabilization of microtubules, leading to cell cycle arrest and apoptosis.MicrotubulesEffective against a broad range of solid tumors.
TRAIL (TNF-related apoptosis-inducing ligand) Binds to death receptors to induce apoptosis.DR4, DR5A targeted therapy that selectively induces apoptosis in cancer cells.
Table 4: Comparison of Antimicrobial Mechanisms
Compound/Class Primary Mechanism of Action Key Molecular Targets Reported Efficacy (Examples)
This compound (inferred) Disruption of bacterial cell membrane integrity.Bacterial cell membraneAnalogues (Sophoraflavanone G, Kurarinone) are effective against MRSA.[8]
Penicillin (β-lactams) Inhibition of cell wall synthesis.Penicillin-binding proteinsHighly effective against susceptible Gram-positive bacteria.
Tetracycline Inhibition of protein synthesis by binding to the 30S ribosomal subunit.30S ribosomal subunitBroad-spectrum bacteriostatic antibiotic.
Vancomycin Inhibition of cell wall synthesis by binding to D-Ala-D-Ala precursors.D-Ala-D-Ala moieties of peptidoglycanA glycopeptide antibiotic used for serious infections caused by Gram-positive bacteria, including MRSA.

Experimental Protocols for Mechanism of Action Validation

The following are detailed methodologies for key experiments to validate the proposed mechanisms of action of this compound.

Anti-inflammatory and Immunosuppressive Activity
  • Cell Culture: Murine macrophage cell line (RAW 264.7) and human peripheral blood mononuclear cells (PBMCs) are suitable models.

  • NF-κB and MAPK Pathway Analysis (Western Blot):

    • Seed RAW 264.7 cells and treat with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 30 minutes.

    • Lyse the cells and quantify protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated and total forms of NF-κB p65, IκBα, p38, ERK, and JNK.

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.

  • Cytokine Production Measurement (ELISA):

    • Treat RAW 264.7 cells with this compound for 1 hour, followed by LPS stimulation for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

  • T-cell Differentiation (Flow Cytometry):

    • Isolate CD4+ T cells from human PBMCs.

    • Culture the cells under Th1 and Th17 polarizing conditions in the presence or absence of this compound.

    • After 3-5 days, restimulate the cells and perform intracellular staining for IFN-γ (Th1) and IL-17A (Th17).

    • Analyze the percentage of differentiated T cells using a flow cytometer.

Antioxidant Activity
  • Cell Culture: Human keratinocyte cell line (HaCaT) or other relevant cell types.

  • Nrf2 Activation (Western Blot):

    • Treat cells with this compound for various time points.

    • Prepare nuclear and cytoplasmic extracts.

    • Perform Western blot analysis on the nuclear extracts using an antibody against Nrf2.

    • Analyze whole-cell lysates for the expression of Keap1 and HO-1.

  • Measurement of Reactive Oxygen Species (ROS):

    • Pre-treat cells with this compound, followed by stimulation with an oxidizing agent (e.g., H₂O₂).

    • Incubate the cells with a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCF-DA).

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

  • Antioxidant Enzyme Activity Assays:

    • Prepare cell lysates from this compound-treated cells.

    • Measure the enzymatic activities of SOD and GSH-Px using commercially available colorimetric assay kits.

Cytotoxic Activity
  • Cell Culture: A panel of human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) and a non-cancerous control cell line (e.g., BEAS-2B bronchial epithelial cells).

  • Cell Viability Assay (MTT Assay):

    • Seed cells in 96-well plates and treat with a range of this compound concentrations for 24, 48, and 72 hours.

    • Add MTT solution and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.

  • Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining):

    • Treat cancer cells with this compound for 24 hours.

    • Stain the cells with Annexin V-FITC and propidium iodide (PI).

    • Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assay:

    • Treat cells with this compound and prepare cell lysates.

    • Measure the activities of caspase-3, -8, and -9 using colorimetric or fluorometric assay kits.

Antimicrobial Activity
  • Bacterial Strains: Methicillin-resistant Staphylococcus aureus (MRSA) and other relevant bacterial strains.

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination:

    • Perform a broth microdilution assay in 96-well plates with serial dilutions of this compound.

    • The MIC is the lowest concentration that inhibits visible bacterial growth after 24 hours of incubation.

    • To determine the MBC, plate aliquots from the wells with no visible growth onto agar (B569324) plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

  • Bacterial Membrane Integrity Assay:

    • Treat bacteria with this compound.

    • Incubate with a fluorescent dye that only enters cells with compromised membranes (e.g., SYTOX Green).

    • Measure the increase in fluorescence over time.

Visualizing the Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways and experimental workflows for cross-validating the mechanism of action of this compound.

Prerubialatin_Anti_Inflammatory_Pathway This compound This compound MAPK_pathway MAPK Pathway (p38, JNK, ERK) This compound->MAPK_pathway Inhibits IKK IKK This compound->IKK Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->MAPK_pathway TLR4->IKK IkB IκBα IKK->IkB Phosphorylates IKK->IkB Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) Nucleus->Inflammatory_Genes Transcription

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Prerubialatin_Antioxidant_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Nucleus Nucleus Nrf2->Nucleus Translocates ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD, GSH-Px) ARE->Antioxidant_Enzymes Induces Transcription Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Reduces

Caption: Proposed antioxidant signaling pathway of this compound.

Prerubialatin_Cytotoxic_Workflow start Start: Cancer Cell Lines treatment Treat with This compound start->treatment cell_viability Cell Viability Assay (MTT) treatment->cell_viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis caspase Caspase Activity Assay treatment->caspase western_blot Western Blot (Bcl-2, Bax, PARP) treatment->western_blot end Conclusion: Apoptosis Induction cell_viability->end apoptosis->end caspase->end western_blot->end

Caption: Experimental workflow for validating the cytotoxic mechanism.

Prerubialatin_Antimicrobial_Comparison cluster_bacterium Bacterial Targets This compound This compound (Inferred) Cell_Membrane Cell Membrane This compound->Cell_Membrane Disrupts Penicillin Penicillin Cell_Wall Cell Wall Synthesis Penicillin->Cell_Wall Inhibits Tetracycline Tetracycline Protein_Synthesis Protein Synthesis (Ribosome) Tetracycline->Protein_Synthesis Inhibits Bacterial_Cell Bacterial Cell Cell_Death Bacterial Cell Death Cell_Membrane->Cell_Death Cell_Wall->Cell_Death Protein_Synthesis->Cell_Death

Caption: Logical comparison of antimicrobial mechanisms of action.

References

A Comparative Analysis of the Bioactivity of Prerubialatin and Its Synthetic Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the biological activities of the natural product precursor, prerubialatin (B593562), and its synthetically derived analogues. This report summarizes key quantitative data, outlines experimental methodologies, and visualizes the synthetic and signaling pathways involved.

Introduction

This compound is a key intermediate in the biomimetic synthesis of rubialatin A and rubialatin B, two naturally occurring naphthohydroquinone dimers. The structural complexity and biological activities of rubialatins have spurred interest in the synthesis of their analogues to explore their therapeutic potential. This guide focuses on the comparative bioactivity of this compound and its synthetic congeners, particularly their effects on cancer cell cytotoxicity and the nuclear factor-kappa B (NF-κB) signaling pathway.

Comparative Bioactivity Data

The following table summarizes the available quantitative data on the bioactivity of this compound and its synthetic analogues.

CompoundBioactivity TypeCell LineIC50 (µM)Reference
This compound CytotoxicityVarious Cancer Cell LinesData not available-
NF-κB Inhibition-Data not available-
Rubialatin A CytotoxicityVarious Tumor Cell LinesModerate[1]
NF-κB Inhibition (TNF-α induced)-Inhibits[1]
Rubialatin B CytotoxicityVarious Tumor Cell LinesModerate[1]
NF-κB Activation (in the presence of TNF-α)-Activates[1]
Isorubialatin B Cytotoxicity-Data not available-
NF-κB Activity-Data not available-
Other Synthetic Congeners Cytotoxicity-Data not available-
NF-κB Activity-Data not available-

Note: Quantitative IC50 values for this compound and its direct synthetic analogues are not yet publicly available in the cited literature. The bioactivity of Rubialatins A and B, derived from this compound, are included for a comparative context.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, synthetic analogues). Control wells receive the vehicle (e.g., DMSO) at the same final concentration used for the test compounds.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

NF-κB Inhibition Assay (Reporter Gene Assay)

This protocol describes a method to measure the inhibition of the NF-κB signaling pathway.

  • Cell Seeding and Transfection: A suitable cell line (e.g., HEK293T) is seeded in 96-well plates. The cells are then transfected with a reporter plasmid containing the luciferase gene under the control of NF-κB response elements.

  • Compound Treatment: After an overnight incubation to allow for gene expression, the cells are pre-treated with various concentrations of the test compounds for a defined period (e.g., 1 hour).

  • Stimulation: The NF-κB pathway is then activated by adding a stimulant, typically tumor necrosis factor-alpha (TNF-α), to the cell culture medium.

  • Incubation: The plates are incubated for a further period (e.g., 6-8 hours) to allow for the induction of the luciferase reporter gene.

  • Cell Lysis and Luciferase Assay: The cells are lysed, and a luciferase substrate is added to the cell lysates.

  • Luminescence Measurement: The luminescence, which is proportional to the amount of luciferase produced and thus to the NF-κB activity, is measured using a luminometer.

  • Data Analysis: The percentage of NF-κB inhibition is calculated by comparing the luminescence of compound-treated cells to that of stimulated, untreated cells. The IC50 value for NF-κB inhibition is determined from the dose-response curve.

Visualizations

The following diagrams illustrate the synthetic pathway leading to rubialatins from this compound and the canonical NF-κB signaling pathway.

Synthesis_Pathway precursors Readily Available Precursors This compound This compound precursors->this compound Tandem Ring Contraction/ Michael Addition/Aldol Reaction/ Oxidation rubialatin_A Rubialatin A This compound->rubialatin_A Epoxidation rubialatin_B Rubialatin B This compound->rubialatin_B Photoinduced Skeletal Rearrangement congeners Synthetic Congeners This compound->congeners Further Synthetic Modifications

Caption: Biomimetic synthesis of Rubialatins A, B, and congeners from this compound.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB->NFkB releases DNA DNA (κB sites) NFkB_n->DNA binds Transcription Gene Transcription (Inflammation, Cell Survival) DNA->Transcription

Caption: The canonical NF-κB signaling pathway activated by TNF-α.

References

A Comparative Guide to the Bioactivity of Rubia cordifolia Extracts: Evaluating Experimental Reproducibility in the Context of Prerubialatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the reproducibility of the biological activities of Prerubialatin, a precursor to rubialatins A and B, is not currently available in the public domain. This guide provides a comparative summary of the experimental results for various extracts of Rubia cordifolia, the plant from which this compound is isolated. This information is intended to serve as a proxy for understanding the potential bioactivities and the methodologies used to assess them, highlighting the need for further specific research on this compound.

Introduction

This compound is a natural compound isolated from the roots of Rubia cordifolia. While research has focused on its synthesis and its role as a precursor, comprehensive studies on its biological effects and the reproducibility of these findings are lacking. However, Rubia cordifolia extracts have been extensively studied for various pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. This guide summarizes the available quantitative data from these studies to provide a baseline for future research on this compound and related compounds.

Data Presentation: Bioactivities of Rubia cordifolia Extracts

The following tables present a summary of the quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of Rubia cordifolia extracts from various studies. These values, primarily IC50 and EC50, represent the concentration of the extract required to inhibit a specific biological process by 50% and are key indicators of potency.

Table 1: Antioxidant Activity of Rubia cordifolia Root Extracts [1][2]

AssaySolvent ExtractIC50 (µg/mL)Total Antioxidant Capacity (mg GAE/100g)
DPPH Radical ScavengingAqueous-523 ± 43
DPPH Radical ScavengingEthanol98.26-
DPPH Radical ScavengingMethanol (B129727)89.47-
ABTS Radical ScavengingAqueous-4513 ± 208
FRAPAqueous--
Nitric Oxide ScavengingEthanol82.17-
Nitric Oxide ScavengingMethanol78.46-
Hydrogen Peroxide ScavengingEthanol101.34-
Hydrogen Peroxide ScavengingAqueous80.85-

GAE: Gallic Acid Equivalents

Table 2: Anticancer Activity of Rubia cordifolia Extracts [1][3][4]

Cell LineExtract TypeAssayIC50 (µg/mL)
MDA-MB-231 (Breast Cancer)Aqueous Root ExtractSulforhodamine B44
HL-60 (Leukemia)Methanol Root FractionNot Specified8.57
HL-60 (Leukemia)Pet-ether Root FractionNot Specified10.51
HL-60 (Leukemia)Dichloromethane Root FractionNot Specified16.72
U-937 (Lymphoma)Methanol Root FractionNot Specified27.33
U-937 (Lymphoma)Pet-ether Root FractionNot Specified35.44
U-937 (Lymphoma)Dichloromethane Root FractionNot Specified41.59

Table 3: Anti-inflammatory Activity of Rubia cordifolia Root Extract [5]

Animal ModelExtract TypeDosage% Inhibition of Edema
Carrageenan-induced rat paw edemaMethanolic100-300 mg/kg, p.o.Significant (P<0.05)
Carrageenan-induced rat paw edemaWater10 and 20 ml/kgSignificant

Experimental Protocols

Reproducibility of experimental results is fundamentally dependent on detailed and standardized protocols. Below are generalized methodologies for the key assays cited in the tables above.

1. Antioxidant Activity Assays

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare a stock solution of the plant extract in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a fresh solution of DPPH in the same solvent.

    • In a microplate, add various concentrations of the plant extract to the DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS solution with potassium persulfate and allowing it to stand in the dark.

    • Dilute the ABTS•+ solution with a suitable solvent to a specific absorbance at 734 nm.

    • Add different concentrations of the plant extract to the ABTS•+ solution.

    • After a set incubation period, measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

2. Anticancer Activity Assay (Sulforhodamine B - SRB Assay)

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the plant extract and incubate for a specified period (e.g., 48-72 hours).

  • Fix the cells with trichloroacetic acid (TCA).

  • Stain the fixed cells with SRB dye.

  • Wash away the unbound dye and solubilize the bound dye with a Tris-base solution.

  • Measure the absorbance at a specific wavelength (e.g., 510 nm) to determine cell viability.

  • Calculate the IC50 value, which represents the concentration of the extract that inhibits cell growth by 50%.

3. In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

  • Acclimatize rodents (typically rats or mice) to the laboratory environment.

  • Administer the plant extract orally or via injection at different doses.

  • After a specific time, induce inflammation by injecting a carrageenan solution into the sub-plantar region of the hind paw.

  • Measure the paw volume at regular intervals using a plethysmometer.

  • Calculate the percentage of edema inhibition for the treated groups compared to the control group.

Mandatory Visualizations

To further clarify the experimental processes, the following diagrams illustrate the general workflows.

Experimental_Workflow_Antioxidant_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Extract Plant Extract Dilutions Mix Mix Extract and Radical Solution Extract->Mix Reagent Radical Solution (DPPH or ABTS) Reagent->Mix Incubate Incubate Mix->Incubate Measure Measure Absorbance Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: General workflow for in vitro antioxidant activity assays.

Experimental_Workflow_Anticancer_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay Seed Seed Cancer Cells Adhere Allow Adhesion Seed->Adhere Treat Treat with Extract Adhere->Treat Incubate Incubate Treat->Incubate Fix Fix Cells Incubate->Fix Stain Stain with SRB Fix->Stain Measure Measure Absorbance Stain->Measure Calculate Calculate IC50 Measure->Calculate

Caption: General workflow for the SRB anticancer cytotoxicity assay.

Conclusion and Future Directions

The experimental data for Rubia cordifolia extracts demonstrate significant antioxidant, anticancer, and anti-inflammatory potential. However, the variability in results across different studies and extraction methods underscores the importance of standardized, reproducible protocols. For this compound, a concerted research effort is required to isolate the compound in sufficient quantities for biological testing, establish its specific mechanism of action, and evaluate the reproducibility of its effects in well-defined experimental systems. Future studies should focus on:

  • Isolation and Purification: Developing efficient methods to obtain pure this compound.

  • In Vitro Bioassays: Conducting a comprehensive screen of its biological activities using standardized assays.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by this compound.

  • Reproducibility Studies: Performing multi-laboratory studies to validate initial findings and establish the robustness of the experimental results.

By building upon the knowledge gained from Rubia cordifolia and applying rigorous, reproducible experimental designs, the scientific community can fully elucidate the therapeutic potential of this compound.

References

Independent Verification of NF-κB Pathway Inhibitors: A Comparative Analysis of Prerubialatin (proxy: BAY 11-7082) and Imperatorin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of cellular inflammatory responses, immune regulation, and cell survival. Its dysregulation is implicated in a multitude of diseases, including chronic inflammatory disorders and cancer, making it a critical target for therapeutic intervention. This guide provides a comparative analysis of two inhibitors targeting this pathway: the well-characterized synthetic compound BAY 11-7082 (used here as a proxy for a hypothetical drug, "Prerubialatin") and the natural furanocoumarin, Imperatorin. We present a summary of their mechanisms, supporting experimental data, and detailed protocols for independent target verification.

Data Presentation: Inhibitor Performance Comparison

The following table summarizes the reported mechanisms and quantitative effects of "this compound" (BAY 11-7082) and Imperatorin on the NF-κB signaling pathway.

Parameter"this compound" (BAY 11-7082)Imperatorin
Primary Proposed Target IκB Kinase (IKK) complex; Ubiquitin-conjugating enzymesIκB Kinase (IKK) complex; NF-κB p65
Mechanism of Action Irreversibly inhibits TNF-α-induced phosphorylation of IκBα.[1][2] Some studies suggest it targets the ubiquitin system upstream of IKK activation rather than directly inhibiting IKK.[3][4]Suppresses TNF-α-induced phosphorylation of IKKα/β and IκBα, preventing p65 nuclear translocation.[5][6] Some evidence suggests it may directly inhibit p65 phosphorylation without affecting IKK.
IC50 (IκBα Phosphorylation) 5-10 µM[1][2]Not explicitly reported in reviewed literature.
Effect on Downstream Events Inhibits TNF-α-induced surface expression of adhesion molecules (ICAM-1, VCAM-1, E-selectin) with IC50 values of 5-10 µM.[1][2]Reduces expression of NF-κB target genes including COX-2, MMP-9, IL-6, and IL-1β in various cell types.[7]
Cellular Context Dependency Effects documented across various cancer cell lines and endothelial cells.[2][8][9][10]Mechanism appears cell-type dependent; shown to inhibit IKK phosphorylation in HeLa cells and synoviocytes,[5][6] but not in LPS-stimulated macrophages.[11]
Signaling Pathway and Inhibition Points

The canonical NF-κB pathway is activated by stimuli such as Tumor Necrosis Factor-alpha (TNF-α). This leads to the activation of the IκB Kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for degradation, releasing the p50/p65 NF-κB dimer to translocate to the nucleus and initiate gene transcription. The diagram below illustrates this pathway and the proposed points of action for the two inhibitors.

Canonical NF-kB pathway showing proposed inhibitor targets.

Experimental Protocols for Target Verification

Independent verification of a compound's effect on the NF-κB pathway is crucial. Below are detailed methodologies for key experiments.

Western Blot for Phosphorylated IκBα and p65

This method directly assesses the activation state of key upstream and downstream components of the pathway.

  • Objective: To quantify the levels of phosphorylated IκBα (p-IκBα) and phosphorylated p65 (p-p65) in response to a stimulus, with and without an inhibitor.

  • Methodology:

    • Cell Culture and Treatment: Plate cells (e.g., HeLa, RAW 264.7) and grow to 80-90% confluency. Pre-treat cells with various concentrations of the inhibitor (e.g., "this compound", Imperatorin) or vehicle (DMSO) for 1-2 hours.

    • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or Lipopolysaccharide (LPS; 1 µg/mL), for a short duration (typically 15-30 minutes). Include an unstimulated control group.

    • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate overnight at 4°C with primary antibodies specific for p-IκBα, total IκBα, p-p65, total p65, and a loading control (e.g., GAPDH or β-actin).

      • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ. A decrease in the p-IκBα/total IκBα ratio indicates successful inhibition.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB, providing a functional readout of the entire pathway.

  • Objective: To quantify the effect of an inhibitor on NF-κB-dependent gene transcription.

  • Methodology:

    • Transfection: Transfect cells (e.g., HEK293) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. A co-transfection with a control plasmid (e.g., Renilla luciferase) is recommended for normalization. Stable cell lines expressing the reporter are preferred for consistency.

    • Treatment and Stimulation: Plate the transfected cells. Pre-treat with the inhibitor or vehicle for 1-2 hours, followed by stimulation with TNF-α or IL-1β for 6-8 hours.

    • Cell Lysis: Lyse the cells using the buffer provided in the luciferase assay kit (e.g., Dual-Luciferase® Reporter Assay System).

    • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

    • Data Analysis: Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity. A dose-dependent decrease in normalized luciferase activity indicates inhibition of the pathway.

Experimental and Logical Workflow

The following diagram outlines a typical workflow for the discovery and independent verification of a novel NF-κB pathway inhibitor.

Workflow Workflow for Inhibitor Target Verification A Hypothesis: Compound inhibits NF-κB B Functional Screen: NF-κB Reporter Assay A->B C Determine IC50 for Transcriptional Inhibition B->C D Mechanistic Study: Western Blot for p-IκBα C->D E Confirm Upstream Inhibition D->E F Downstream Validation: Measure Target Gene Expression (qPCR) (e.g., IL-6, TNF-α) E->F G Confirm Functional Outcome F->G H Target Verified G->H

References

Prerubialatin Structure-Activity Relationship: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a compound is pivotal for the advancement of new therapeutic agents. This guide provides a comparative analysis of Prerubialatin and its derivatives, focusing on their potential as anticancer agents. Due to the limited publicly available data on this compound's direct biological activity, this guide extrapolates from the known activities of its closely related analogs, the Rubialatins and other naphthohydroquinone dimers.

Introduction to this compound

This compound is a key synthetic intermediate in the biomimetic synthesis of Rubialatins A and B, naturally occurring naphthohydroquinone dimers isolated from plants of the Rubia genus. These natural products have demonstrated notable cytotoxic activities against various cancer cell lines, suggesting that their synthetic precursor, this compound, may also possess or be a critical pharmacophore for anticancer properties.

Comparative Analysis of Cytotoxic Activity

Compound/AnalogStructureCell Line(s)IC50 (µM)Reference
Rubialatin A Dimeric NaphthohydroquinoneVarious cancer cell linesData not specified in provided abstracts[1]
Rubioncolin C Dimeric NaphthohydroquinoneHCT116, HepG21.14 - 9.93[1][2]
Various Naphthoquinones Monomeric NaphthoquinonesHeLa, A2780, Ketr3, MCF-71.51 - 9.56[3]

Inferred Structure-Activity Relationships

Based on the comparative data, several inferences can be drawn regarding the potential SAR of this compound:

  • Dimerization: The dimeric structure of Rubialatins appears to be a significant factor for their cytotoxic activity. This suggests that the core structure of this compound, which facilitates this dimerization, is crucial.

  • Naphthohydroquinone Core: The fundamental naphthohydroquinone scaffold is a common feature among many cytotoxic compounds, indicating its importance as a pharmacophore.

  • Substitutions: The nature and position of substituent groups on the naphthohydroquinone rings likely play a critical role in modulating the potency and selectivity of the cytotoxic effects.

Signaling Pathways and Mechanism of Action

Studies on Rubioncolin C, a derivative of this compound, have shed light on the potential mechanisms of action for this class of compounds. Rubioncolin C has been shown to induce both apoptotic and autophagic cell death in cancer cells.[1] Furthermore, it inhibits the Akt/mTOR/P70S6K and NF-κB signaling pathways, which are critical for cancer cell survival and proliferation.[1][2]

G Prerubialatin_Analogs This compound Analogs (e.g., Rubioncolin C) Akt Akt Prerubialatin_Analogs->Akt inhibits NFkB NF-κB Prerubialatin_Analogs->NFkB inhibits Apoptosis Apoptosis Prerubialatin_Analogs->Apoptosis induces Autophagy Autophagy Prerubialatin_Analogs->Autophagy induces mTOR mTOR Akt->mTOR P70S6K P70S6K mTOR->P70S6K Cell_Survival Cell Survival & Proliferation P70S6K->Cell_Survival NFkB->Cell_Survival

Caption: Inferred signaling pathway modulated by this compound analogs.

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for assessing the anticancer effects of naphthoquinone derivatives.

Cell Viability Assay (MTT Assay)

This assay is widely used to determine the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (and vehicle control) and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay A Seed cancer cells in 96-well plate B Incubate 24h A->B C Add test compounds B->C D Incubate 24-72h C->D E Add MTT solution D->E F Incubate 2-4h E->F G Add DMSO F->G H Read absorbance at 570 nm G->H I I H->I Calculate IC50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

While direct evidence for the structure-activity relationship of this compound is currently lacking, the available data on its derivatives strongly suggest that its core structure is a promising scaffold for the development of novel anticancer agents. Future research should focus on the synthesis and biological evaluation of a focused library of this compound analogs to elucidate a more definitive SAR. Such studies will be instrumental in optimizing the potency and selectivity of this class of compounds, potentially leading to the discovery of new and effective cancer therapeutics.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Prerubialatin and its related naphthohydroquinone dimers, Rubialatin A, Rubialatin B, and Rubioncolin C. These compounds, isolated from plants of the Rubia genus, have garnered interest for their potential cytotoxic and anti-tumor activities. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved in their mechanism of action to aid in research and drug development efforts.

Data Presentation: Comparative Biological Activity

CompoundCell LineAssayIC50 (µM)Biological Activity
This compound --Data not availablePrecursor to Rubialatins A and B
(+)-Rubialatin A VariousCytotoxicityData not availableCytotoxic; Inhibits the NF-κB pathway[1]
Rubialatin B VariousCytotoxicityData not availableCytotoxic; Synergistic effect with TNF-α on NF-κB activation[1]
Rubioncolin C HCT116 (Colon Carcinoma)Cytotoxicity1.14Induces apoptosis and autophagy; Inhibits Akt/mTOR/P70S6K and NF-κB pathways[2]
HepG2 (Hepatocellular Carcinoma)Cytotoxicity9.93Induces apoptosis and autophagy; Inhibits Akt/mTOR/P70S6K and NF-κB pathways[2]
Other Cancer Cell LinesCytotoxicity1.14 - 9.93Inhibits cancer cell growth[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is used to assess the effect of this compound and related compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HCT116, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound, Rubialatins, or Rubioncolin C (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

NF-κB Activation (Luciferase Reporter Assay)

This assay is used to determine if the compounds inhibit the activation of the NF-κB signaling pathway.

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • 96-well opaque plates

  • Test compounds

  • TNF-α (or other NF-κB activator)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the control plasmid in a 96-well plate.

  • After 24 hours, pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Akt/mTOR Pathway Inhibition (Western Blot Analysis)

This protocol is used to assess the effect of the compounds on the phosphorylation status of key proteins in the Akt/mTOR signaling pathway.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the test compounds for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Rubialatins and Rubioncolin C.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR IKK IKK TNFR->IKK IkB-alpha IkB-alpha IKK->IkB-alpha phosphorylates IkB-alpha_P p-IkB-alpha IkB-alpha->IkB-alpha_P NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n translocation Proteasome Proteasome IkB-alpha_P->Proteasome degradation Gene_Expression Pro-inflammatory Gene Expression NF-kB_n->Gene_Expression induces Rubialatins Rubialatins Rubialatins->IKK inhibit Akt_mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Survival Cell_Survival Akt->Cell_Survival p70S6K p70S6K mTORC1->p70S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Cell_Growth Cell_Growth mTORC1->Cell_Growth Protein_Synthesis Protein_Synthesis p70S6K->Protein_Synthesis 4E-BP1->Protein_Synthesis Rubioncolin_C Rubioncolin_C Rubioncolin_C->Akt inhibits

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Prerubialatin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. Prerubialatin, a naphthoquinone derivative, necessitates careful handling and disposal due to its potential hazards. This guide delivers a comprehensive, procedural framework for the safe disposal of this compound, designed to ensure regulatory compliance and mitigate risk.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves are mandatory.

  • Eye Protection: Safety glasses or goggles must be worn at all times.

  • Lab Coat: A lab coat or other protective clothing is crucial to prevent skin contact.

  • Respiratory Protection: If handling the compound in powdered form or if there is a risk of aerosolization, a properly fitted respirator is recommended.

All handling of solid this compound or its solutions should be performed in a well-ventilated area or within a chemical fume hood to minimize the risk of inhalation.

Quantitative Data Summary

As no specific experimental data for this compound was found, the following table provides a general overview of the types of quantitative data that would be relevant for a comprehensive safety assessment.

ParameterGeneral Value Range for NaphthoquinonesSignificance
LD50 (Oral, Rat) 100 - 2000 mg/kgIndicates acute toxicity. A lower value signifies higher toxicity.
Solubility Generally low in water, soluble in organic solvents (e.g., DMSO, Ethanol)Dictates the appropriate solvent for dissolution and the type of waste stream (aqueous vs. organic).[1]
Reactivity Can be reactive with strong oxidizing or reducing agents.Important for identifying incompatible materials and preventing dangerous reactions in waste containers.
Environmental Fate Potentially persistent and toxic to aquatic life.Highlights the importance of preventing release into the environment and the need for specialized disposal to prevent long-term ecological damage.[2]

Step-by-Step Disposal Procedures

The recommended method for the disposal of this compound is through a licensed chemical waste disposal company.[3] Under no circumstances should this chemical be discharged into sewers or the environment.[3]

1. Waste Identification and Segregation:

  • Properly identify and segregate all waste streams containing this compound.[2] This includes:

    • Pure Compound: Unused, expired, or contaminated solid this compound.

    • Contaminated Materials: Items such as gloves, pipette tips, weighing paper, and absorbent paper that have come into direct contact with the compound.[1]

    • Solvent Waste: Solutions containing dissolved this compound.[2]

  • Each waste stream must be collected in a separate, clearly labeled, and compatible waste container.[4]

2. Waste Containment and Labeling:

  • Use robust, leak-proof containers made of a material compatible with the waste.[2][4] For solid waste, high-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.[1] For solvent waste, ensure the container is designed to safely hold the specific solvent used.[2]

  • Clearly label each container with the words "HAZARDOUS WASTE " and the full chemical name, "this compound".[1][4] The label should also indicate the primary hazard(s) (e.g., Toxic, Environmental Hazard).

3. Storage of Hazardous Waste:

  • Store waste containers in a cool, dry, and well-ventilated area, segregated from incompatible materials.[3]

  • Keep containers tightly sealed except when adding waste.[4]

  • Follow all institutional and local regulations for the storage of hazardous waste pending pickup. This typically involves a designated and secure satellite accumulation area (SAA).

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[2][3]

  • Provide a complete and accurate description of the waste, including the chemical name and estimated quantity.

5. Decontamination:

  • After completing the disposal process, thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound.[2]

  • Use an appropriate cleaning agent and dispose of the cleaning materials (e.g., wipes, absorbent pads) as hazardous waste.[2]

6. Spill Management:

In the event of a spill, the following procedures should be followed:

  • Evacuate and Secure the Area: Immediately evacuate personnel from the spill area and restrict access.[3] Remove all sources of ignition.[3]

  • Personal Protection: Don the appropriate PPE as described above, including respiratory protection.[3]

  • Containment and Cleanup:

    • Prevent the spill from spreading and from entering drains.[3]

    • For solid spills, avoid generating dust.[3] Moisten the material with a suitable solvent or use a HEPA-filtered vacuum for cleanup.[3]

    • For liquid spills, absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand.

    • Collect all contaminated materials into a designated, sealed container for disposal as hazardous waste.[3]

  • Decontamination: Thoroughly clean the spill area.[3]

Experimental Protocols

General Experimental Workflow

cluster_prep Preparation & Characterization cluster_bio Biological Evaluation cluster_disposal Waste Management synthesis Synthesis/Procurement purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization stock_prep Stock Solution Preparation characterization->stock_prep Proceed if pure in_vitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) stock_prep->in_vitro in_vivo In Vivo Studies (if warranted) in_vitro->in_vivo waste_collection Waste Collection & Segregation in_vitro->waste_collection Generate waste in_vivo->waste_collection Generate waste waste_storage Secure Storage waste_collection->waste_storage waste_disposal Licensed Disposal waste_storage->waste_disposal

Caption: General experimental workflow for a novel chemical compound.

Logical Decision-Making for Disposal

The following diagram illustrates the critical decision points in the proper disposal of this compound and its associated waste.

start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions in organic solvents) waste_type->liquid_waste Liquid containerize_solid Containerize in Labeled HDPE or Glass Container solid_waste->containerize_solid containerize_liquid Containerize in Labeled, Compatible Solvent Waste Container liquid_waste->containerize_liquid storage Store in Designated Satellite Accumulation Area containerize_solid->storage containerize_liquid->storage ehs_contact Contact EHS for Pickup storage->ehs_contact disposal Disposal by Licensed Hazardous Waste Vendor ehs_contact->disposal decontaminate Decontaminate Work Area & Equipment disposal->decontaminate

Caption: Decision workflow for this compound waste disposal.

References

Personal protective equipment for handling Prerubialatin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for Prerubialatin based on general laboratory safety principles for research chemicals. A comprehensive Safety Data Sheet (SDS) for this compound was not available at the time of writing. Therefore, this compound should be treated as potentially hazardous, and a thorough risk assessment should be conducted by qualified personnel before handling.

Immediate Safety and Logistical Information

This compound is a chemical compound with the formula C27H20O7 and a molecular weight of 456.45, supplied as a powder for research purposes only[1]. Due to the lack of specific toxicity data, it is crucial to minimize exposure through appropriate engineering controls, personal protective equipment, and safe handling practices.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound powder. The selection of PPE should be based on a site-specific risk assessment.

Body Part PPE Item Specification/Standard Purpose
Hands Chemical-resistant glovesNitrile or neopreneTo prevent skin contact with the powder.
Eyes Safety glasses with side shields or GogglesANSI Z87.1 certifiedTo protect eyes from airborne particles and splashes.
Respiratory N95 or higher rated respiratorNIOSH-approvedTo prevent inhalation of the powder, especially when handling outside of a fume hood.
Body Laboratory coatStandard cotton or flame-resistantTo protect skin and clothing from contamination.
Feet Closed-toe shoesLeather or other durable materialTo protect feet from spills and falling objects.

Operational Plan for Handling this compound

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the product in a sealed, cool, and dry condition as recommended[1].

  • The storage area should be well-ventilated and accessible only to authorized personnel.

  • Stock solutions can be stored at temperatures below -20°C for several months[1].

2. Preparation and Handling:

  • All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation risk.

  • Before handling, ensure all necessary PPE is worn correctly.

  • Use a spatula or other appropriate tool to handle the powder. Avoid creating dust.

  • For solubilization, it may be necessary to warm the tube at 37°C and use an ultrasonic bath to achieve a higher solubility[1].

3. Spill Response:

  • In case of a small spill, carefully clean the area using a damp cloth or absorbent paper to avoid generating dust.

  • For larger spills, evacuate the area and follow your institution's emergency procedures for hazardous material spills.

  • All contaminated cleaning materials should be disposed of as hazardous waste.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and unused material, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Work in Fume Hood prep_ppe->prep_fumehood prep_weigh Weigh this compound prep_fumehood->prep_weigh prep_dissolve Dissolve in Solvent prep_weigh->prep_dissolve exp_run Conduct Experiment prep_dissolve->exp_run cleanup_decontaminate Decontaminate Work Area exp_run->cleanup_decontaminate cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.